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Core Science & Biosynthesis

Foundational

Methyl 5-amino-1H-indazole-1-carboxylate: Comprehensive Physicochemical Profiling and Synthetic Applications

Executive SummaryMethyl 5-amino-1H-indazole-1-carboxylate (CAS: 500881-32-3)[1] is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and organic synthesis. Featuring a protected i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive SummaryMethyl 5-amino-1H-indazole-1-carboxylate (CAS: 500881-32-3)[1] is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and organic synthesis. Featuring a protected indazole core and a reactive primary amine, it serves as a critical intermediate for synthesizing kinase inhibitors and complex heterocyclic therapeutics. This technical guide provides an in-depth analysis of its physical and chemical properties, synthetic methodologies, and analytical characterization protocols.

Chemical Identity and Structural Analysis

The molecular architecture of 1[1] consists of a bicyclic indazole system. The N1 position is protected by a methyl carboxylate group, which serves a dual mechanistic purpose: it prevents unwanted N-alkylation or acylation at the indazole nitrogen during downstream reactions and modulates the electronic distribution of the aromatic system. Consequently, the primary amine at the C5 position remains the primary nucleophilic center.

Quantitative Physicochemical Data

Table 1: Chemical Identity and Physical Properties

PropertyValue / Description
Chemical Name Methyl 5-amino-1H-indazole-1-carboxylate
CAS Registry Number 500881-32-3
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Appearance Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMF, DMSO, DCM; sparingly soluble in water
Hydrogen Bond Donors 1 (Primary amine group, -NH2)
Hydrogen Bond Acceptors 4 (Carbonyl oxygen, methoxy oxygen, indazole nitrogens)

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the orthogonal reactivity of its functional groups, allowing for precise, step-wise modifications.

  • Nucleophilic Amine (C5): The 5-amino group is highly nucleophilic and readily participates in amide coupling reactions, reductive aminations, and Buchwald-Hartwig cross-couplings.

  • Lability of the N1-Carboxylate: The methyl carboxylate group at N1 acts as a traceless protecting group. It is stable under mildly acidic and neutral conditions but can be readily cleaved under basic conditions (e.g., using K2CO3 in methanol or LiOH in THF/water) to reveal the free 1H-indazole.

  • Derivatization (Fmoc Protection): For solid-phase peptide synthesis (SPPS) or specific drug discovery workflows, the 5-amino group can be further protected. A notable derivative is2[2], which incorporates an Fmoc group to integrate into unique structural frameworks[3].

Synthetic Workflows and Methodologies

The synthesis relies on the regioselective protection of 5-nitro-1H-indazole followed by the reduction of the nitro group. The causality behind this sequence is that protecting the N1 position first prevents the formation of complex regioisomer mixtures during the reduction phase and subsequent functionalization.

Protocol 1: Synthesis of Methyl 5-amino-1H-indazole-1-carboxylate

Step-by-Step Methodology:

  • N1-Protection: Dissolve 5-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) and cool the mixture to 0 °C.

  • Acylation: Dropwise add methyl chloroformate (1.1 eq). The choice of methyl chloroformate ensures the formation of the methyl ester exclusively at N1. Stir at room temperature for 2 hours.

  • In-Process Validation: Monitor by LC-MS. Upon completion, quench with water, extract with DCM, dry over Na2SO4, and concentrate to yield Methyl 5-nitro-1H-indazole-1-carboxylate.

  • Reduction: Dissolve the intermediate in a methanol/ethyl acetate mixture. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with H2 gas and stir under a hydrogen balloon at room temperature for 4-6 hours. Mechanistic note: The Pd/C selectively reduces the nitro group to an amine without cleaving the N1-carboxylate.

  • Purification: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to afford the pure target compound.

SyntheticWorkflow A 5-Nitro-1H-indazole (Starting Material) B Methyl 5-nitro-1H-indazole -1-carboxylate A->B Methyl chloroformate DIPEA, DCM, 0°C to RT C Methyl 5-amino-1H-indazole -1-carboxylate (Target) B->C H2, Pd/C MeOH/EtOAc, RT

Stepwise synthetic workflow for Methyl 5-amino-1H-indazole-1-carboxylate.

Applications in Drug Development

Indazole derivatives are privileged scaffolds in pharmacology, frequently acting as bioisosteres for indole and benzimidazole. Methyl 5-amino-1H-indazole-1-carboxylate is specifically utilized to construct ATP-competitive kinase inhibitors. The N1-protection allows medicinal chemists to selectively build complex side chains at the C5 position via amide bonds before deprotecting the indazole core to enable essential hydrogen-bonding interactions within the kinase hinge region.

Reactivity Core Methyl 5-amino-1H-indazole -1-carboxylate Amide Amide Coupling (Drug Core Functionalization) Core->Amide R-COOH, HATU, DIPEA Fmoc Fmoc Protection (CAS: 821791-64-4) Core->Fmoc Fmoc-Cl, Na2CO3 Deprotect N1-Deprotection (Free Indazole Hinge Binder) Core->Deprotect Base (e.g., K2CO3, MeOH)

Divergent reactivity and derivatization pathways of the core scaffold.

Analytical Characterization Protocols

To ensure self-validating trustworthiness in the laboratory, the following analytical protocols are standard for verifying the integrity of the synthesized compound.

Protocol 2: LC-MS and NMR Validation
  • Sample Preparation (LC-MS): Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile/Water (1:1).

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. The expected molecular ion peak [M+H]+ should be observed at m/z 192.2.

  • 1H NMR Spectroscopy: Dissolve 10 mg of the sample in DMSO-d6.

    • Expected Signals: A sharp singlet around ~4.0 ppm corresponding to the methyl ester protons (3H). A broad singlet around ~5.0-5.5 ppm for the primary amine protons (2H, exchangeable with D2O). Aromatic protons of the indazole core will appear between 6.8 and 8.2 ppm.

References

  • NextSDS. 1H-Indazole-1-carboxylicacid,3-(methylamino)-,methylester(9CI) (CAS 500881-32-3).
  • HXCHEM. (9H-fluoren-9-yl)methyl 5-amino-1h-indazole-1-carboxylate/CAS:821791-64-4.
  • Bidepharm. CAS:146941-96-0, Methyl 3-(methylamino)-1H-indazole....
  • Smolecule. Buy (9H-Fluoren-9-YL)methyl 5-amino-1H-indazole-1-carboxylate.

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Exploratory

Pharmacological Targets of Methyl 5-Amino-1H-Indazole-1-Carboxylate Derivatives: A Technical Whitepaper

Executive Summary The indazole ring system is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to mimic the purine ring of ATP and engage in highly specific hydrogen-bonding networks with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring system is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to mimic the purine ring of ATP and engage in highly specific hydrogen-bonding networks within enzymatic clefts. Specifically, methyl 5-amino-1H-indazole-1-carboxylate (and its closely related tert-butyl analogues) serves as a critical building block in modern drug discovery. The N1-carboxylate protection is not merely a synthetic convenience to prevent unwanted N-acylation during the functionalization of the 5-amino group[1]. In pharmacological applications, retaining this ester linkage or converting it to specific alkyl groups fine-tunes the topological polar surface area (TPSA). This precise modulation is the causal factor enabling these derivatives to cross the blood-brain barrier (BBB) for neurological targets, or penetrate dense tumor microenvironments for oncological applications[2].

This whitepaper details the three primary pharmacological targets of these derivatives: SGK1 (Serum/Glucocorticoid-Regulated Kinase 1) , MAO-B (Monoamine Oxidase B) , and the MKK7-TIPRL protein-protein interaction .

Target: Serum/Glucocorticoid-Regulated Kinase 1 (SGK1)

SGK1 is an underexplored kinase heavily implicated in neurodegenerative diseases, including Alzheimer's disease. Derivatives synthesized from N1-protected 5-aminoindazoles (such as N-(1H-indazole-5-yl)arylacrylamides) act as potent, brain-permeable SGK1 inhibitors[2].

Mechanism of Action

The indazole core acts as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of SGK1[2]. By inhibiting SGK1, these compounds prevent the abnormal phosphorylation of FOXO3, thereby activating the FOXO1/FOXO3/CREB1 signaling axis[3]. This cascade ultimately upregulates neuroprotective genes and prevents cellular apoptosis in neurodegenerative models[3].

SGK1_Pathway Inhibitor Indazole-1-carboxylate Derivative SGK1 SGK1 Kinase Inhibitor->SGK1 ATP-competitive inhibition FOXO3 FOXO3 (Transcription Factor) SGK1->FOXO3 Phosphorylation (Inhibited) CREB1 CREB1 Axis SGK1->CREB1 Activation Neuroprotection Neuroprotection / Cell Survival FOXO3->Neuroprotection Modulates Apoptosis CREB1->Neuroprotection Promotes Survival

Fig 1: SGK1 inhibition by indazole derivatives modulating the FOXO3/CREB1 neuroprotective axis.

Self-Validating Protocol: TR-FRET Kinase Assay

Because indazole compounds can exhibit intrinsic fluorescence that confounds standard colorimetric assays, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) approach is utilized. The delayed emission reading eliminates short-lived background autofluorescence, ensuring that the calculated IC50 values reflect true ATP-competitive inhibition rather than optical artifacts.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Dilute recombinant SGK1 enzyme and ULight-labeled substrate.

  • Compound Dispensing : Use acoustic liquid handling to dispense indazole derivatives in a 10-point dose-response curve into a 384-well pro-plate.

  • Kinase Reaction : Add 5 µL of SGK1 enzyme per well; incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of ATP/ULight-substrate mix. Incubate for 60 minutes.

  • Detection : Terminate the reaction by adding 10 µL of EDTA-containing TR-FRET detection buffer with a Europium-labeled anti-phospho antibody.

  • Readout & Validation : Measure the emission ratio (665 nm / 615 nm) using a microplate reader.

    • Self-Validation Check: Include a staurosporine positive control well. If the calculated Z'-factor falls below 0.5, the assay plate is automatically rejected due to insufficient signal-to-background resolution, ensuring statistical robustness.

Target: Monoamine Oxidase B (MAO-B)

Indazole-5-carboxamides, derived directly from the 5-aminoindazole scaffold, are among the most potent inhibitors of MAO-B discovered to date, achieving subnanomolar efficacy[4]. These compounds are highly sought after for the treatment of Parkinson's disease.

Mechanism of Action

Unlike older MAO-B inhibitors (e.g., selegiline) which bind irreversibly, indazole-5-carboxamide derivatives act as highly selective, competitive, and reversible inhibitors[4]. The N1-methylated or N-unsubstituted indazole core optimally occupies the bipartite substrate cavity of human MAO-B, while the 5-carboxamide linkage directs a halogenated phenyl ring (e.g., 3,4-dichlorophenyl) deep into the entrance cavity, achieving >25,000-fold selectivity over MAO-A[4].

Self-Validating Protocol: Continuous Fluorometric Enzymatic Assay

To prove the reversible nature of the inhibition, a continuous kinetic assay is required rather than an endpoint assay.

  • Enzyme Preparation : Dilute recombinant human MAO-B in 50 mM potassium phosphate buffer (pH 7.4).

  • Incubation : Incubate the enzyme with varying concentrations of the indazole derivative for 15 minutes at 37°C.

  • Substrate Addition : Add kynuramine (a non-fluorescent substrate) to initiate the reaction.

  • Kinetic Readout : Continuously monitor the formation of the fluorescent product, 4-hydroxyquinoline (Ex: 310 nm, Em: 400 nm), over 30 minutes.

  • Validation via Jump-Dilution :

    • Self-Validation Check: To confirm reversibility, rapidly dilute the enzyme-inhibitor complex 100-fold into a buffer containing excess substrate. If the enzymatic velocity recovers to match the uninhibited control curve within 5 minutes, the binding is validated as strictly reversible. Failure to recover indicates covalent/irreversible binding.

Target: MKK7-TIPRL Interaction (TRAIL Sensitization)

In oncology, 1-aryl-5-aminoindazole derivatives (such as TRT-0029 and TRT-0173) have been identified as potent sensitizers for Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) therapy in hepatocellular carcinoma[5].

Mechanism of Action

Cancer cells often develop resistance to TRAIL-induced apoptosis via the overexpression of TIPRL, an inhibitory protein that sequesters MKK7. Indazole derivatives specifically bind to this complex and disrupt the MKK7-TIPRL protein-protein interaction[5]. This disruption frees MKK7, allowing it to phosphorylate and activate JNK, which subsequently amplifies the caspase cascade and restores the cancer cell's sensitivity to TRAIL[6].

TRAIL_Pathway TRAIL TRAIL Ligand Receptor DR4/DR5 Receptors TRAIL->Receptor Binds Apoptosis Cancer Cell Apoptosis Receptor->Apoptosis Caspase Cascade Complex MKK7-TIPRL Complex (Inhibitory) MKK7 Active MKK7 Complex->MKK7 Sequesters MKK7 Indazole 1-Aryl-5-aminoindazole (TRT-0029) Indazole->Complex Disrupts Interaction Indazole->MKK7 Restores Activity JNK JNK Phosphorylation MKK7->JNK Phosphorylates JNK->Apoptosis Enhances Death

Fig 2: Indazole derivatives disrupt the MKK7-TIPRL complex, sensitizing cancer cells to TRAIL.

Self-Validating Protocol: High-Throughput ELISA for PPI Disruption
  • Plate Coating : Coat 96-well microtiter plates with 1 µg/mL recombinant TIPRL protein overnight at 4°C.

  • Blocking : Wash with PBST and block with 3% BSA for 2 hours to prevent non-specific binding.

  • Competitive Incubation : Add recombinant MKK7 protein concurrently with the indazole derivative (e.g., TRT-0029) at varying concentrations. Incubate for 2 hours at room temperature.

  • Detection : Wash the plate 3 times. Add an anti-MKK7 primary antibody, followed by an HRP-conjugated secondary antibody. Develop with TMB substrate and read absorbance at 450 nm.

  • Validation :

    • Self-Validation Check: Run a parallel titration curve using untagged MKK7 as a cold competitor. The assay is only validated if the indazole derivative's competitive displacement yields a Hill slope approaching -1.0, confirming a 1:1 stoichiometric disruption of the PPI rather than non-specific compound aggregation.

Quantitative Pharmacological Summary

The table below summarizes the quantitative efficacy of the indazole derivatives across their primary pharmacological targets:

Compound ScaffoldPrimary TargetIC50 / PotencySelectivity / MechanismClinical Indication
N-(1H-indazole-5-yl)arylacrylamides SGK10.66 ± 0.25 µMATP-competitive; high kinase selectivityAlzheimer's Disease
1-Methyl-1H-indazole-5-carboxamides MAO-B0.386 nM>25,000-fold vs MAO-A; ReversibleParkinson's Disease
1-Aryl-5-aminoindazoles (TRT-0029) MKK7-TIPRLLow micromolarProtein-protein interaction disruptorHepatocellular Carcinoma

References

  • Brain Permeable SGK1 Inhibitors: A Promising Therapeutic Strategy for Neurodegenerative Diseases . Journal of Medicinal Chemistry (ACS). 2

  • Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency . Journal of Medicinal Chemistry (ACS). 4

  • Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma . Oncotarget. 5

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Foundational

The Strategic Role of Methyl 5-amino-1H-indazole-1-carboxylate in Kinase Inhibitor Design

Introduction: The Indazole Scaffold in Oncology and Neurodegeneration In the landscape of targeted therapeutics, the ATP-binding pocket of protein kinases remains one of the most heavily exploited binding sites. To effec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold in Oncology and Neurodegeneration

In the landscape of targeted therapeutics, the ATP-binding pocket of protein kinases remains one of the most heavily exploited binding sites. To effectively compete with intracellular ATP (which is present in millimolar concentrations), small-molecule inhibitors require highly optimized "hinge-binding" scaffolds. The 5-amino-1H-indazole core has emerged as a privileged pharmacophore in this domain, serving as the structural foundation for inhibitors targeting kinases such as SGK1, LRRK2, GRK2, and IRAK4[1][2][3][4].

However, the synthesis of these complex molecules presents a significant regioselectivity challenge. Unprotected indazoles possess a pyrazole-like nitrogen that is highly susceptible to unwanted acylation or alkylation during the functionalization of the exocyclic 5-amino group. To solve this, Methyl 5-amino-1H-indazole-1-carboxylate (CAS: 500881-32-3) [5][6] is utilized as a critical, synthetically tractable building block. By temporarily masking the N1 position with an electron-withdrawing methyl carboxylate group, chemists can achieve near-perfect regioselectivity during library synthesis before revealing the active hinge-binding moiety[2][7].

Mechanistic Rationale: Hinge Binding and the Necessity of N1-Protection

The Biological Causality: Mimicking Adenine

The efficacy of the 1H-indazole core lies in its ability to mimic the adenine ring of ATP. When bound within the kinase hinge region, the indazole acts as a bidentate hydrogen bond participant. Specifically, the N1-H acts as a hydrogen bond donor to the backbone carbonyl oxygen of a hinge residue (e.g., Glu1948 in LRRK2), while the N2 acts as a hydrogen bond acceptor from the backbone amide NH of an adjacent residue (e.g., Ala1950 in LRRK2 or Met265 in IRAK4)[3][4].

Because the N1 proton is an absolute requirement for this critical donor interaction, any permanent substitution at the N1 position typically abolishes kinase inhibitory activity.

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone H-bonds) DFG DFG Motif / Back Pocket (Hydrophobic) Solvent Solvent Exposed Channel Indazole Indazole Core (Hinge Binder) Indazole->Hinge N1 (Donor) & N2 (Acceptor) Amino 5-Amino Linker (Vector to DFG/Solvent) Indazole->Amino C5 Substitution Amino->DFG Hydrophobic Extension Amino->Solvent Solubilizing Groups Protecting 1-Carboxylate (Removed for Binding) Protecting->Indazole Blocks N1 during synthesis

Conceptual binding mode of 5-aminoindazole derivatives in the kinase ATP pocket.

The Chemical Causality: Passivating the Indazole Core

During the synthesis of a kinase inhibitor, the 5-amino group is typically extended via amide coupling, urea formation, or Buchwald-Hartwig amination to reach the DFG-out pocket or the solvent-exposed channel[2][7].

If an unprotected 5-amino-1H-indazole is reacted with an electrophile (like an acid chloride or a highly activated carboxylic acid), the nucleophilicity of the indazole N1/N2 nitrogens competes with the exocyclic 5-amino group. This results in complex mixtures of N1-acylated, N2-acylated, and C5-acylated products.

By employing Methyl 5-amino-1H-indazole-1-carboxylate, the strongly electron-withdrawing methyl ester pulls electron density away from the indazole ring. This "passivates" the core nitrogens, rendering them non-nucleophilic. Consequently, the electrophile reacts exclusively at the exocyclic 5-amino position, ensuring high yields and simplified purification[2].

Quantitative Comparison of Indazole Protecting Groups

To contextualize the utility of the methyl carboxylate group, the table below summarizes the quantitative and qualitative differences between common N1-protecting strategies used in kinase chemistry.

Protecting GroupStructureDeprotection ConditionsRegioselectivity (C5 vs N1)Advantage in Kinase Synthesis
Methyl Carboxylate -COOMeLiOH or NaOH (aq), MeOH/THF, 25°C - 50°C>98% (Exclusively C5)Highly stable to acidic cross-coupling conditions; easily removed via mild base hydrolysis.
tert-Butyl Carboxylate -BocTFA/DCM or 4M HCl in Dioxane, 25°C>95% (Exclusively C5)Excellent for base-sensitive substrates; orthogonal to methyl esters[2][7].
Tetrahydropyranyl -THPTFA or pTsOH, MeOH, 60°C~85% (Steric bulk driven)Useful when strong bases and strong acids must both be avoided, but introduces a chiral center.

Experimental Workflow: Synthesis of a C5-Functionalized Kinase Probe

As an Application Scientist, I mandate that all synthetic workflows be self-validating. The following protocol details the coupling of Methyl 5-amino-1H-indazole-1-carboxylate with a generic carboxylic acid to form an amide-linked kinase inhibitor, followed by the requisite deprotection step to restore hinge-binding capability.

Workflow Step1 Starting Material Methyl 5-amino-1H-indazole-1-carboxylate Step2 Amide/Urea Coupling (Electrophile + HATU/DIPEA) Step1->Step2 Directs to C5-NH2 Step3 Protected Intermediate (C5-Functionalized) Step2->Step3 High Regioselectivity Step4 Deprotection (LiOH, MeOH/H2O) Step3->Step4 Base Hydrolysis Step5 Active Kinase Inhibitor (Free N1/N2 for Hinge Binding) Step4->Step5 Restores H-Bond Donor

Standard synthetic workflow utilizing N1-protected 5-aminoindazole for inhibitor generation.

Step 1: Amide Coupling (C5 Functionalization)

Objective: Selectively form an amide bond at the 5-position without cross-reactivity at the indazole core.

  • Activation: Dissolve the target carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

    • Causality: HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically hindered or electron-deficient anilines. DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the electrophile.

  • Coupling: Add Methyl 5-amino-1H-indazole-1-carboxylate (1.0 eq) to the activated mixture. Stir at room temperature for 2-4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The mass of the intermediate should correspond to [M+H]+ = (Acid Mass + Indazole Mass - H2O). The absence of a double-addition mass peak confirms the protective efficacy of the 1-carboxylate group.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na2SO4, filter, and concentrate.

Step 2: N1-Deprotection (Restoring the Hinge Binder)

Objective: Cleave the methyl carboxylate protecting group to expose the N1-H required for kinase hinge interaction.

  • Hydrolysis: Dissolve the crude protected intermediate in a 2:1:1 mixture of THF/MeOH/H2O. Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq).

    • Causality: The methyl ester is highly susceptible to basic hydrolysis. The mixed solvent system ensures the organic intermediate remains in solution while providing water for the hydrolysis mechanism.

  • Reaction: Stir at room temperature for 1-2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (e.g., 5% MeOH in DCM). The deprotected product will be significantly more polar (lower Rf) due to the exposed N-H group capable of strong hydrogen bonding.

  • Isolation: Concentrate the mixture to remove THF/MeOH. Acidify the aqueous layer to pH 6 using 1M HCl to precipitate the free indazole. Filter the solid, wash with cold water, and dry under high vacuum to yield the final active kinase inhibitor.

Case Studies: Clinical Translation of the Indazole Scaffold

The utility of this building block is heavily documented in recent medicinal chemistry literature:

  • SGK1 Inhibitors for Neurodegeneration: Serum/glucocorticoid-regulated kinase 1 (SGK1) is a critical target for Alzheimer's disease. Researchers utilized protected 5-amino-1H-indazole derivatives to synthesize brain-permeable probes. The indazole fragment was identified as a "privileged scaffold" that establishes two vital hydrogen bonds with the SGK1 hinge region, while the C5 position was extended with pyrrole and phenyl rings to occupy hydrophobic pockets[2][7].

  • LRRK2 Inhibitors for Parkinson's Disease: In the development of selective inhibitors for the G2019S-LRRK2 mutant, the indazole core was proven essential. Homology modeling and SAR studies demonstrated that replacing the indazole with an indole or benzimidazole resulted in a complete loss of kinase activity, underscoring the strict requirement for the N1/N2 hydrogen-bonding network[4].

  • IRAK4 Inhibitors for Autoimmunity: Interleukin-1 receptor-associated kinase 4 (IRAK4) relies on the indazole scaffold to anchor inhibitors in its ATP site. Crystallographic data reveals that the indazole N2 accepts a hydrogen bond from Met265, driving the potency of clinical candidates like Zabedosertib[3].

Conclusion

Methyl 5-amino-1H-indazole-1-carboxylate is far more than a simple reagent; it is a strategic enabler in structure-based drug design. By understanding the causality between its chemical passivating properties (via the 1-carboxylate) and its biological endpoint (as a bidentate hinge binder), medicinal chemists can leverage this building block to rapidly generate high-purity, highly potent kinase inhibitor libraries.

References

  • Brain Permeable SGK1 Inhibitors: A Promising Therapeutic Strategy for Neurodegenerative Diseases.
  • Selective Inhibitors of G2019S-LRRK2 Kinase Activity.
  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC - NIH.
  • Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors. PMC - NIH.
  • 5-氨基-1H-吲唑-1-羧酸甲酯 (Methyl 5-amino-1H-indazole-1-carboxyl

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Exploratory

Crystallographic Profiling and Binding Affinity of Methyl 5-Amino-1H-Indazole-1-Carboxylate Derivatives in Drug Discovery

Executive Summary Methyl 5-amino-1H-indazole-1-carboxylate is a highly versatile bifunctional building block central to the rational design of targeted therapeutics. While the molecule itself serves as a crucial syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-amino-1H-indazole-1-carboxylate is a highly versatile bifunctional building block central to the rational design of targeted therapeutics. While the molecule itself serves as a crucial synthetic intermediate, its true value lies in the indazole pharmacophore it generates. By strategically utilizing the 5-amino group as an exit vector and the 1-carboxylate as a cleavable protecting group, medicinal chemists can engineer highly potent kinase and epigenetic inhibitors. This whitepaper provides an in-depth technical analysis of the crystal structures, binding affinities, and experimental workflows associated with this critical scaffold.

Structural Biology & Pharmacophore Rationale

As a Senior Application Scientist, I emphasize that the architectural genius of methyl 5-amino-1H-indazole-1-carboxylate lies in its dual functionality:

  • The 1-Carboxylate (Methyl Ester): During synthesis, the methyl ester at the N1 position prevents unwanted N-alkylation or oxidation. In biological systems, this ester is typically hydrolyzed to unmask the 1H-indazole core[1]. The unmasked N1-H and N2 atoms are strictly required to form a bidentate hydrogen bond network with the backbone amide and carbonyl of a kinase's hinge region.

  • The 5-Amino Group: This moiety acts as a highly directional "exit vector." Crystallographic data reveals that functionalizing the 5-amino group (e.g., via amide coupling) directs the resulting substituent into the solvent-exposed front pocket of kinases or adjacent allosteric sites, driving target selectivity without disrupting the core hinge interaction[2].

Crystallographic Binding Modes: Case Studies
Case Study 1: IRAK4 Inhibition (The Myddosome Complex)

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a master regulator of the TLR/IL-1R signaling pathway[3]. X-ray co-crystal structures of indazole-derived inhibitors (such as Zabedosertib) bound to IRAK4 demonstrate that the indazole core anchors the molecule to the ATP-binding site. The N2 position provides a specific vector into the IRAK4 front pocket, allowing for the augmentation of binding affinity through interactions that are less conserved across the kinome[2].

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 IRAK4 IRAK4 Kinase (Indazole Target) MyD88->IRAK4 IRAK1_2 IRAK1 / IRAK2 Phosphorylation IRAK4->IRAK1_2 ATP Competitive Inhibition TRAF6 TRAF6 Signaling IRAK1_2->TRAF6 NFkB NF-κB / MAPK Inflammation TRAF6->NFkB

Figure 1: TLR/IL-1R signaling pathway highlighting IRAK4 as the therapeutic intervention point.

Case Study 2: EP300/CBP Histone Acetyltransferase

Beyond kinases, the 5-amino-1H-indazole scaffold has been successfully deployed in epigenetic modulators, such as the EP300/CBP inhibitor DS-9300. Crystallographic analysis (PDB ID: 8GZC) reveals that the indazole core competes directly with acetyl-CoA, forming critical interactions with Asp1444 and Tyr1446 in the catalytic active site[4]. The multiconformer modeling of such ligands is essential to capture the full spectrum of binding poses within the electron density map[5].

Quantitative Binding Affinity & SAR

The translation of the indazole scaffold into potent inhibitors is validated by rigorous binding affinity metrics. Table 1 summarizes the structure-activity relationship (SAR) data for key derivatives.

TargetScaffold DerivativeBinding AffinityKey Crystallographic InteractionsReference
IRAK4 5-Amino-1H-indazole coreIC50 = 212 nMHinge region H-bonding; N2 exit vector to front pocket[2]
EP300 (HAT) 5-Amino-1H-indazole coreIC50 = 254 nMAsp1444 and Tyr1446 interactions; Acetyl-CoA competition[4]
SGK1 5-Amino-1H-indazole coreKd < 10 nMHinge region binding; pyrrole/pyrazole solvent interactions[1]
Experimental Workflows & Protocols

Experimental success relies on understanding the causality behind each protocol step. The following workflows are designed as self-validating systems to ensure maximum scientific integrity.

Workflow Synthesis 1. Pharmacophore Synthesis Purification 2. Protein Purification Synthesis->Purification Crystallization 3. Co-Crystallization (Hanging Drop) Purification->Crystallization SPR 5. SPR Binding Kinetics (Kd) Purification->SPR Diffraction 4. X-ray Diffraction Crystallization->Diffraction Analysis 6. SAR & Structural Optimization Diffraction->Analysis SPR->Analysis

Figure 2: Integrated workflow for structural characterization and binding affinity determination.

Protocol A: Synthesis and Deprotection of the Indazole Pharmacophore
  • Amide Coupling: React methyl 5-amino-1H-indazole-1-carboxylate (1.0 eq) with the desired carboxylic acid (1.1 eq) using HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF at room temperature for 2 hours.

    • Causality: HATU ensures rapid activation of the carboxylic acid, preventing epimerization, while the N1-methyl ester protects the indazole nitrogen from competing acylation.

  • Ester Hydrolysis: Treat the purified intermediate with LiOH (3.0 eq) in a THF/H2O (3:1) mixture at 40°C for 4 hours.

    • Validation Check: Monitor the reaction via LC-MS. The disappearance of the methyl ester mass peak and the appearance of the unmasked 1H-indazole peak confirms successful deprotection. This step is non-negotiable, as the free N1-H is required for kinase hinge binding.

Protocol B: Co-Crystallization via Hanging Drop Vapor Diffusion
  • Protein Preparation: Concentrate the target protein (e.g., IRAK4 kinase domain) to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

  • Complex Formation: Incubate the protein with a 3-fold molar excess of the unmasked indazole ligand (dissolved in 100% DMSO) for 2 hours on ice. Ensure final DMSO concentration does not exceed 2% (v/v).

    • Validation Check: Analyze the complex via Dynamic Light Scattering (DLS). A polydispersity index (PdI) < 15% confirms a monodisperse solution, causally linked to successful crystal nucleation.

  • Crystallization: Set up hanging drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate). Seal over the reservoir and incubate at 20°C.

  • Diffraction: Harvest crystals after 5-7 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen for X-ray diffraction and phasing.

Protocol C: Surface Plasmon Resonance (SPR) Binding Affinity
  • Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS) to achieve a baseline of ~3000 Response Units (RU).

  • Analyte Injection: Inject serial dilutions of the indazole ligand (ranging from 1 nM to 1 µM) over the flow cells at a rate of 30 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured kinetics reflect true binding events rather than diffusion artifacts.

  • Validation Check: Inject a known reference binder (e.g., Staurosporine for kinases) at the beginning and end of the assay. Consistent RU responses confirm that the immobilized protein has not denatured during the experiment, ensuring the trustworthiness of the calculated Kd values.

Conclusion

Methyl 5-amino-1H-indazole-1-carboxylate is more than a simple reagent; it is a foundational blueprint for rational drug design. By understanding the crystallographic constraints of the target binding site and leveraging the 5-amino group as a versatile exit vector, researchers can systematically optimize binding affinity and selectivity. The integration of self-validating biochemical protocols ensures that the resulting SAR data is both robust and reproducible.

References
  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC - NIH. Source: nih.gov.
  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org.
  • Discovery of DS-9300: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org.
  • Brain Permeable SGK1 Inhibitors: A Promising Therapeutic Strategy for Neurodegenerative Diseases | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org.
  • Expanding automated multiconformer ligand modeling to macrocycles and fragments | eLife. Source: elifesciences.org.

Sources

Foundational

Toxicological Profiling and Liability Mitigation of Methyl 5-amino-1H-indazole-1-carboxylate in Early Drug Discovery

Executive Summary Methyl 5-amino-1H-indazole-1-carboxylate (CAS 500881-32-3) is a bifunctional heterocyclic building block frequently utilized in the synthesis of targeted therapeutics. While the indazole core provides e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-amino-1H-indazole-1-carboxylate (CAS 500881-32-3) is a bifunctional heterocyclic building block frequently utilized in the synthesis of targeted therapeutics. While the indazole core provides excellent hydrogen-bonding vectors for target engagement, this specific derivative harbors two distinct structural liabilities that mandate rigorous toxicological profiling during early drug discovery: an electrophilic N1-carboxylate and a potentially genotoxic 5-amino group. Furthermore, the broader class of indazole carboxylates has been flagged in toxicovigilance systems due to severe clinical toxicity—including mental state disturbances and reduced consciousness—observed when misused as synthetic cannabinoid receptor agonists[1][2].

This whitepaper outlines the mechanistic causality of these toxicophores, provides self-validating experimental workflows for their assessment, and offers strategic mitigation tactics for lead optimization.

Structural Deconstruction & Toxicophore Analysis

The N1-Carboxylate Liability (Hydrolytic Instability)

In medicinal chemistry, N-carboxylates (carbamates) on electron-deficient azoles are highly susceptible to nucleophilic attack. The ester functionality inherently suggests a high propensity to undergo rapid hydrolysis or transesterification reactions in aqueous or biological media[3]. In physiological environments, these groups are rapidly cleaved by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine and plasma). Consequently, in vitro screening of this compound often reflects the pharmacology and toxicity of its degradation product—5-amino-1H-indazole—rather than the parent molecule.

The Aromatic Amine Liability (Genotoxicity)

The liberated 5-amino-1H-indazole core carries its own toxicological burden. Chemical databases classify 1H-indazol-5-amine as acutely toxic if swallowed, alongside significant skin, eye, and respiratory irritation risks[4]. More critically, primary aromatic amines are well-documented structural alerts for mutagenicity (Ashby-Tennant alerts).

The causality of this genotoxicity lies in its metabolic activation. Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4) oxidize the amine to an N-hydroxylamine. Subsequent Phase II conjugation (e.g., by sulfotransferases or N-acetyltransferases) creates a highly reactive leaving group. The resulting electrophilic nitrenium ion readily intercalates into DNA, covalently binding to the C8 position of guanine, leading to base-pair substitution or frameshift mutations.

MetabolicPathway Compound Methyl 5-amino-1H-indazole-1-carboxylate Hydrolysis Carboxylesterase (CES) Hydrolysis Compound->Hydrolysis Plasma/Liver FreeAmine 5-Amino-1H-indazole (Free Aromatic Amine) Hydrolysis->FreeAmine CYP CYP450 (e.g., CYP1A2) N-Oxidation FreeAmine->CYP NHydroxy N-Hydroxylamine Intermediate CYP->NHydroxy Phase2 Phase II (SULTs/NATs) Conjugation NHydroxy->Phase2 Nitrenium Reactive Nitrenium Ion Phase2->Nitrenium - Leaving Group DNA DNA Adduct Formation (Genotoxicity / Ames +) Nitrenium->DNA Covalent Binding

Metabolic activation pathway of methyl 5-amino-1H-indazole-1-carboxylate leading to DNA adducts.

Standardized Experimental Workflows for Toxicity Profiling

To systematically de-risk this compound, a tiered screening approach must be employed.

Workflow Tier1 Tier 1: In Silico Genotoxicity Alerts Tier2 Tier 2: In Vitro Plasma Stability (CES) Tier1->Tier2 Tier3 Tier 3: Cellular Mini-Ames (TA98/100) Tier2->Tier3 Decision Go/No-Go Decision Structural Mitigation Tier3->Decision

Tiered toxicological screening workflow for early drug discovery liability assessment.

Protocol 1: Plasma Stability and Esterase Hydrolysis Assay

Causality & Design: To determine if the N1-carboxylate survives systemic circulation, stability must be assessed in human and preclinical species plasma. Self-Validating System: The assay must include Procaine (rapidly hydrolyzed by CES) as a positive control and Warfarin (metabolically stable in plasma) as a negative control. Failure of Procaine to degrade invalidates the esterase activity of the plasma batch, preventing false-positive stability readouts.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human, rat, and mouse plasma and buffer with 0.1 M potassium phosphate (pH 7.4) to a 1:1 ratio to maintain physiological pH.

  • Compound Spiking: Prepare a 10 mM DMSO stock of methyl 5-amino-1H-indazole-1-carboxylate. Spike into the plasma matrix to a final concentration of 1 µM (ensure DMSO is ≤ 0.1% to prevent esterase inhibition).

  • Incubation & Sampling: Incubate at 37°C in a shaking water bath. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS (MRM mode), tracking both the disappearance of the parent mass and the appearance of the 5-amino-1H-indazole metabolite.

Protocol 2: Mini-Ames (Bacterial Reverse Mutation) Assay

Causality & Design: Because the mutagenicity of aromatic amines requires metabolic activation, the assay must be conducted with and without rat liver S9 fraction. The Mini-Ames format conserves compound while providing high concordance with regulatory OECD 471 standards. Self-Validating System: Include 2-Aminoanthracene (requires S9 activation) and Sodium Azide (S9-independent) as positive controls. If 2-Aminoanthracene fails to induce revertants in the +S9 condition, the metabolic competence of the S9 fraction is compromised, voiding the assay.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in nutrient broth.

  • S9 Mix Formulation: Prepare a 10% v/v Aroclor 1254-induced rat liver S9 mix with NADP+ and glucose-6-phosphate cofactors.

  • Exposure: In a 24-well plate, combine 10 µL of test compound (dose range: 1 to 500 µ g/well ), 50 µL of S9 mix (or buffer for -S9), and 10 µL of bacterial culture.

  • Pre-incubation: Incubate the mixture at 37°C for 90 minutes to allow metabolic activation and DNA interaction.

  • Plating & Incubation: Add 500 µL of molten top agar containing trace histidine/biotin. Allow to solidify, then incubate at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies using an automated colony counter. A result is positive if the colony count is ≥2-fold over the vehicle control with a dose-dependent response.

Quantitative Toxicity Data Interpretation

The table below summarizes the expected in vitro profile for methyl 5-amino-1H-indazole-1-carboxylate based on its structural class, highlighting the gap between target drug-like metrics and the inherent liabilities of the raw scaffold.

Assay / ParameterTarget Value for LeadExpected Result for ScaffoldLiability Implication
Human Plasma Stability (T1/2) > 120 min< 15 minRapid CES-mediated hydrolysis of the N1-carboxylate.
Mini-Ames (TA98, +S9) NegativePositiveFrameshift mutations via nitrenium ion intercalation.
Mini-Ames (TA100, +S9) NegativePositiveBase-pair substitutions via DNA adduct formation.
HepG2 Cytotoxicity (IC50) > 50 µM10 - 20 µMModerate cytotoxicity driven by reactive Phase I metabolites.

Strategic Mitigation in Lead Optimization

If this scaffold is identified as a critical hit during early screening, the structural liabilities must be engineered out during the Hit-to-Lead phase:

  • Masking the Amine: Converting the 5-amino group into an amide, urea, or utilizing it in a ring-closure reaction eliminates the formation of the N-hydroxylamine intermediate. This drastically reduces the Ames liability by removing the primary site of toxic metabolic activation.

  • Stabilizing the Indazole N1: The methyl carboxylate should be replaced with a metabolically stable group. Substituting the ester with an N-alkyl (e.g., methyl, isopropyl) or a robust N-aryl substituent prevents premature enzymatic cleavage, ensuring the intended pharmacophore reaches the target intact without liberating toxic byproducts.

References

  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification Source: PubMed (National Institutes of Health) URL:[Link]

  • 1H-Indazol-5-amine | C7H7N3 | CID 88012 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Exploratory

Molecular weight and lipophilicity of methyl 5-amino-1H-indazole-1-carboxylate

Physicochemical Profiling of Methyl 5-amino-1H-indazole-1-carboxylate: Molecular Weight and Lipophilicity Workflows Executive Summary Methyl 5-amino-1H-indazole-1-carboxylate (CAS: 500881-32-3) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling of Methyl 5-amino-1H-indazole-1-carboxylate: Molecular Weight and Lipophilicity Workflows

Executive Summary

Methyl 5-amino-1H-indazole-1-carboxylate (CAS: 500881-32-3) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery[1]. Featuring a 1H-indazole core, an electron-donating primary amine at the C5 position, and an electron-withdrawing methyl ester at the N1 position, the molecule presents a unique physicochemical profile. This technical guide provides a comprehensive, expert-level framework for determining its molecular weight (MW) and lipophilicity (LogP/LogD), detailing the causality behind analytical choices and outlining self-validating experimental protocols.

Structural and Physicochemical Data

Before initiating empirical workflows, establishing the theoretical physicochemical baseline is critical for assay design and downstream pharmacokinetic predictions[2].

PropertyValueCausality / Significance
Chemical Formula C9H9N3O2Defines the atomic composition and isotopic distribution.
Molecular Weight 191.19 g/mol Falls well within Lipinski's Rule of 5 (MW < 500)[3], ensuring favorable baseline oral bioavailability.
Monoisotopic Mass 191.0695 DaThe exact mass target for High-Resolution Mass Spectrometry (HRMS).
Estimated LogP 1.2 – 1.6Indicates moderate lipophilicity, optimal for balancing aqueous solubility and membrane permeability.
pKa (Amine) ~4.5 (Theoretical)Weakly basic; predominantly unionized at physiological pH (7.4), promoting passive diffusion.

Molecular Weight Determination: LC-ESI-MS Protocol

Expertise & Experience: While the theoretical MW is 191.19 g/mol , empirical verification via Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is mandatory to confirm batch integrity. Because the molecule contains a basic primary amine, it acts as a strong proton acceptor. Therefore, Positive Electrospray Ionization (ESI+) is the most sensitive and logical technique.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1 mg of methyl 5-amino-1H-indazole-1-carboxylate in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH of the mobile phase, providing an abundant proton source to drive the formation of the [M+H]+ pseudomolecular ion, thereby maximizing ionization efficiency.

  • System Suitability Test (SST): Prior to sample injection, inject a known calibration standard (e.g., Caffeine, exact mass 194.0804 Da).

    • Validation: The system is validated only if the mass accuracy of the standard is within < 5 ppm error and the signal-to-noise ratio exceeds 100:1. This ensures the detector is properly calibrated before consuming the actual sample.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 mm x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 3 minutes at a flow rate of 0.4 mL/min.

  • Data Acquisition: Operate the MS in ESI+ mode (Capillary voltage: 3.0 kV, Desolvation temp: 350°C). Monitor for the target m/z 192.08.

Lipophilicity (LogP/LogD) Assessment: Shake-Flask Workflow

Expertise & Experience: Lipophilicity dictates a drug's ADME profile (Absorption, Distribution, Metabolism, Excretion). LogP measures the partition coefficient of the unionized species. Given the amine's pKa (~4.5), the molecule is largely unionized at pH 7.4 (blood plasma), meaning LogD(7.4) ≈ LogP. We utilize the OECD Test Guideline 107 (Shake-Flask Method) to achieve thermodynamic accuracy[4][5].

Self-Validating Protocol:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C.

    • Causality: n-Octanol and water are slightly miscible. Pre-saturating both phases prevents volume shifts during the extraction phase, which would otherwise skew the final concentration calculations.

  • Standard Preparation: Dissolve the compound in the pre-saturated n-octanol phase to a concentration of 100 µM.

  • Partitioning & Equilibration: In a glass vial, combine 5 mL of the spiked n-octanol with 5 mL of the pre-saturated aqueous buffer. Mechanically shake at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure sharp phase separation.

  • Quantification & Validation: Quantify the concentration in both phases using RP-HPLC-UV at 254 nm.

    • Validation: Calculate the mass balance ( Ctotal​=Coct​+Caq​ ). The system is validated if recovery is >95%, proving no compound was lost to glass adsorption or degradation. Run aniline (known LogP = 0.9) in parallel as a reference standard to confirm system accuracy.

  • Calculation: LogP=log10​([Coctanol​]/[Cwater​]) .

Pharmacokinetic Implications (ADME)

The combination of a low molecular weight (191.19 g/mol ) and moderate lipophilicity (LogP ~1.4) places methyl 5-amino-1H-indazole-1-carboxylate in an optimal physicochemical space for drug development, strictly adhering to Lipinski's Rule of 5[3][6].

  • Absorption: The low MW and moderate LogP suggest excellent passive transcellular permeability across the intestinal epithelium.

  • Distribution: The compound is lipophilic enough to cross lipid bilayers but polar enough to remain soluble in systemic circulation without excessive plasma protein binding.

  • Metabolism: The N1-methyl ester is a known metabolic liability, prone to rapid hydrolysis by plasma and hepatic carboxylesterases. This structural feature can be strategically leveraged if the molecule is utilized as a prodrug scaffold to improve solubility before being cleaved into its active acid form in vivo.

Mandatory Visualization: Analytical Workflow

G A Methyl 5-amino-1H-indazole-1-carboxylate (C9H9N3O2) B LC-ESI-MS Analysis (Molecular Weight) A->B 0.1% FA / ESI+ C Shake-Flask Method (Lipophilicity) A->C pH 7.4 Buffer D [M+H]+ m/z 192.08 (Exact Mass: 191.07) B->D Mass Accuracy E LogP ~1.4 (Octanol/Water Partition) C->E OECD 107 F ADME Profiling (High Permeability, Mod. Solubility) D->F MW < 500 E->F LogP < 5

Figure 1: Analytical workflow for physicochemical characterization and ADME profiling.

References

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings (Lipinski's Rule of 5) Source: Advanced Drug Delivery Reviews / PubMed Central URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: 1H-Indazole-1-carboxylicacid,5-amino-,methylester(9CI) - Chemical Substance Information Source: NextSDS Database URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Methyl 5-amino-1H-indazole-1-carboxylate

Introduction & Strategic Rationale The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and receptor antagonists. Methyl 5-amino-1H-indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and receptor antagonists. Methyl 5-amino-1H-indazole-1-carboxylate is a highly versatile, bifunctional building block. By masking the indazole N1 position with a methyl carbamate, the core is protected from unwanted side reactions (such as N-alkylation or N-arylation) during subsequent functionalization of the C5-amine via amide couplings or Buchwald-Hartwig aminations.

This protocol details a robust, two-step synthetic pathway starting from commercially available 5-nitro-1H-indazole. The methodology is designed for high regioselectivity and chemoselectivity, ensuring a self-validating workflow suitable for scale-up in drug development laboratories.

Synthetic Pathway & Mechanistic Workflow

The synthesis relies on two fundamental transformations:

  • Regioselective N1-Acylation : Installation of the methyl carbamate protecting group.

  • Chemoselective Nitro Reduction : Conversion of the C5-nitro group to the target amine.

SynthesisWorkflow Node1 5-Nitro-1H-indazole (Starting Material) Node2 Methyl 5-nitro-1H- indazole-1-carboxylate (Intermediate) Node1->Node2 Step 1: N1-Acylation ClCO2Me, TEA, DMAP THF, 0 °C to RT Node3 Methyl 5-amino-1H- indazole-1-carboxylate (Target Product) Node2->Node3 Step 2: Nitro Reduction H2 (1 atm), 10% Pd/C EtOH, RT

Fig 1: Two-step synthetic workflow from 5-nitro-1H-indazole to the target C5-amino indazole.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of Methyl 5-nitro-1H-indazole-1-carboxylate

Objective : Regioselective protection of the indazole core [1].

Reagents :

  • 5-Nitro-1H-indazole: 1.0 equiv (10.0 g, 61.3 mmol)

  • Methyl chloroformate: 1.2 equiv (5.7 mL, 73.6 mmol)

  • Triethylamine (TEA): 1.5 equiv (12.8 mL, 92.0 mmol)

  • 4-Dimethylaminopyridine (DMAP): 0.1 equiv (0.75 g, 6.1 mmol)

  • Anhydrous Tetrahydrofuran (THF): 100 mL

Step-by-Step Procedure :

  • Preparation : Charge a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar with 5-nitro-1H-indazole and anhydrous THF under a nitrogen atmosphere.

  • Base Addition : Add TEA and DMAP to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation : Introduce methyl chloroformate dropwise over 15 minutes via a syringe. Caution: Methyl chloroformate is toxic and volatile; perform strictly inside a fume hood.

  • Equilibration : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours. Monitor reaction progress via TLC (Hexanes/EtOAc, 3:1).

  • Workup : Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (eluting with 10-30% EtOAc in Hexanes) to afford the intermediate as a solid.

Expert Insight (Causality of Experimental Design) : Indazoles exhibit annular tautomerism, meaning electrophilic attack can occur at either the N1 or N2 position. Acylation of the indazolide anion is often under kinetic control, initially yielding a mixture of N1 and N2 isomers. However, the N1-acyl isomer is thermodynamically more stable. The inclusion of catalytic DMAP is critical; it acts as an acyl transfer agent and facilitates the rapid thermodynamic equilibration of any kinetically formed N2-carbamate into the desired N1-carboxylate [2].

Step 2: Synthesis of Methyl 5-amino-1H-indazole-1-carboxylate

Objective : Chemoselective reduction of the nitro group to an aniline derivative [3].

Reagents :

  • Methyl 5-nitro-1H-indazole-1-carboxylate: 1.0 equiv (10.0 g, 45.2 mmol)

  • 10% Palladium on Carbon (Pd/C): 10% w/w (1.0 g)

  • Hydrogen gas (H₂): 1 atm (Balloon)

  • Absolute Ethanol (EtOH): 150 mL

Step-by-Step Procedure :

  • Preparation : Dissolve the intermediate from Step 1 in absolute ethanol within a 500 mL round-bottom flask.

  • Catalyst Addition : Purge the flask thoroughly with nitrogen gas for 5 minutes. Carefully add the 10% Pd/C catalyst to the solution. Safety Note: Dry Pd/C is pyrophoric. Always add it to a nitrogen-flushed environment or wet it with a small amount of solvent first.

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas using a balloon apparatus. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction : Stir the suspension vigorously at room temperature for 6–12 hours. Monitor the reduction via TLC (Hexanes/EtOAc, 1:1) or LC-MS until the starting material is entirely consumed.

  • Filtration : Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad generously with EtOAc (3 × 50 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to yield the final product. The purity is typically >95% at this stage, requiring no further chromatography.

Expert Insight (Causality of Experimental Design) : Catalytic hydrogenation using Pd/C is highly chemoselective. It efficiently reduces the aromatic nitro group to an amine without risking the over-reduction of the indazole aromatic system. Furthermore, unlike benzyl carbamates (Cbz) which undergo rapid hydrogenolysis under these conditions, the methyl carbamate protecting group is completely stable to H₂/Pd/C, ensuring the integrity of the N1-protection[3].

Quantitative Data & Characterization

The following table summarizes the expected physicochemical properties, yields, and key spectral identifiers to validate the success of each synthetic step.

CompoundMolecular WeightExpected YieldPhysical AppearanceKey ¹H NMR Shifts (Expected)
Methyl 5-nitro-1H-indazole-1-carboxylate 221.19 g/mol 85 - 90%Light yellow to brown solidδ ~8.71 (s, 1H, Ar-H), ~8.41 (d, 1H), ~8.24 (s, 1H), ~4.16 (s, 3H, OCH₃) [1]
Methyl 5-amino-1H-indazole-1-carboxylate 191.20 g/mol 90 - 95%Off-white to tan solidδ ~4.05 (s, 3H, OCH₃) , ~3.80 (br s, 2H, NH₂) , ~7.80 (d, 1H, Ar-H)

Note: The distinct upfield shift of the aromatic protons and the appearance of a broad singlet integrating to 2H (exchangeable with D₂O) confirms the successful reduction of the nitro group.

References

  • Design, synthesis, spectral characterization and bioactivity evaluation of new sulfonamide and carbamate derivatives of 5- Nitro-1H-indazole. ACG Publications. URL:[Link]

  • Discovery of DS-9300: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors. Google Patents.
Application

Preparation and Handling of Methyl 5-amino-1H-indazole-1-carboxylate Stock Solutions for In Vitro Cell Culture

Introduction & Physicochemical Rationale Methyl 5-amino-1H-indazole-1-carboxylate (CAS: 500881-32-3) is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

Methyl 5-amino-1H-indazole-1-carboxylate (CAS: 500881-32-3) is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active indazole derivatives[1]. Like many indazole-containing compounds, it exhibits a highly planar structure that contributes to strong intermolecular lattice forces, resulting in limited aqueous solubility[2].

To bypass this thermodynamic barrier in cell culture applications, an aprotic organic solvent must be used. Dimethyl sulfoxide (DMSO) is the industry standard because its high dielectric constant and ability to act as a hydrogen bond acceptor effectively disrupt the crystal lattice of indazole derivatives, ensuring complete dissolution[3].

Experimental Causality: The "Why" Behind the Protocol

A robust protocol is not just a list of steps; it is a self-validating system designed to prevent experimental artifacts. When preparing stock solutions of hydrophobic small molecules, every handling choice impacts the downstream biological assay:

  • Temperature Equilibration: Hydrophobic powders stored at -20°C must be equilibrated to room temperature in a desiccator before opening. Opening a cold vial causes atmospheric moisture to condense on the powder. This alters the compound's true mass and introduces water into the DMSO stock, which can trigger premature precipitation of the compound.

  • Solvent Quality: Only anhydrous, cell-culture grade DMSO (≥99.9% purity) should be used. Standard benchtop DMSO is highly hygroscopic; absorbed atmospheric water exponentially decreases the solubility limit of hydrophobic indazoles.

  • Vessel Selection: Pure DMSO can leach plasticizers (such as bisphenol A and phthalates) from standard polystyrene tubes, which can confound cell-based assay results. Therefore, master stocks must be prepared in glass vials or highly solvent-resistant polypropylene/PTFE tubes.

  • Toxicity Control: In cell culture, the final concentration of DMSO must be strictly maintained at or below 0.1% (v/v). Concentrations above this threshold have been empirically shown to induce cytotoxicity, alter cellular metabolism, and skew the production of reactive oxygen species (ROS) and cytokines[4].

Quantitative Data & Reconstitution Metrics

To standardize experiments, master stock solutions are typically prepared at 10 mM or 50 mM. The molecular weight of Methyl 5-amino-1H-indazole-1-carboxylate is 191.19 g/mol .

Use the following formula to calculate the required solvent volume:

Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )] × 1000

Table 1: Mass-to-Volume Reconstitution Matrix

Desired Stock ConcentrationMass of CompoundRequired Volume of Anhydrous DMSO
10 mM 1.00 mg523 µL
10 mM 5.00 mg2.615 mL
50 mM 1.00 mg104.6 µL
50 mM 5.00 mg523 µL

Step-by-Step Methodology: Master Stock Preparation

  • Equilibration: Remove the vial of methyl 5-amino-1H-indazole-1-carboxylate from cold storage and place it in a desiccator at room temperature for at least 30 minutes.

  • Weighing: Using an anti-static spatula, weigh the desired mass of the compound into a sterile glass vial or a solvent-resistant polypropylene microcentrifuge tube.

  • Dissolution: Pipette the calculated volume of anhydrous, cell-culture grade DMSO (refer to Table 1) directly onto the powder.

  • Agitation & Cavitation: Vortex the vial for 30–60 seconds. If the solution is not completely clear, place the vial in a room-temperature ultrasonic water bath for 5 minutes. Causality: Sonication provides localized high-energy cavitation that overcomes the activation energy required to break the strong intermolecular π−π stacking typical of planar indazole crystals[5].

  • Sterilization (Conditional): DMSO is inherently self-sterilizing at concentrations above 95%. However, if filtration is strictly mandated by your laboratory's SOP, use a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. Do not use Cellulose Acetate or PES filters, as pure DMSO will dissolve these membranes, ruining the stock and introducing toxic polymers into your assay.

  • Aliquoting & Storage: Divide the master stock into 10–50 µL single-use aliquots to prevent repeated freeze-thaw cycles. Store aliquots tightly sealed at -20°C or -80°C, protected from light.

StockPrep A Equilibrate to Room Temp B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex & Sonicate C->D E Aliquot & Store (-80°C) D->E

Workflow for preparing methyl 5-amino-1H-indazole-1-carboxylate stock solutions.

Step-by-Step Methodology: Cell Culture Dilution Strategy

To prevent compound precipitation (often referred to as "crashing out") and avoid solvent toxicity, the compound must be serially diluted before being introduced to the cells.

  • Thaw: Remove a single-use aliquot of the master stock (e.g., 10 mM) and warm it to 37°C in a water bath for 2 minutes to ensure any micro-crystals formed during freezing are fully re-dissolved.

  • Intermediate Dilution (Optional but Recommended): Dilute the master stock in 100% DMSO to create an intermediate stock (e.g., 1 mM). This ensures that your subsequent pipetting volumes into aqueous media are accurate and manageable.

  • Aqueous Media Dilution: Add the intermediate stock to pre-warmed (37°C) complete cell culture media. Causality: Adding the compound to warm media rather than cold media prevents rapid thermodynamic shock, which is the primary cause of hydrophobic compounds precipitating out of solution.

  • Final Application: Ensure the final dilution factor results in a DMSO concentration of ≤0.1% (v/v) . For example, adding 1 µL of a 1 mM intermediate stock to 999 µL of media yields a 1 µM final working concentration with 0.1% DMSO.

DilutionStrategy S1 Master Stock 10 mM in 100% DMSO S2 Intermediate Stock 1 mM in 100% DMSO S1->S2 1:10 Dilution (in DMSO) S3 Working Solution 10 µM in Media (1% DMSO) S2->S3 1:100 Dilution (in Culture Media) S4 Final Cell Culture 1 µM in Media (0.1% DMSO) S3->S4 1:10 Dilution (in Culture Media)

Serial dilution strategy to achieve a final cell culture concentration with ≤0.1% DMSO.

References

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894 (2013). URL:[Link]

Sources

Method

Application Note: Methyl 5-amino-1H-indazole-1-carboxylate in Heterocyclic Chemistry and Kinase Inhibitor Development

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the indazole bicyclic system is a privileged pharmacophore, frequently deployed as an ATP-competitive hinge binder in the development of kinase inhibitors (e.g., IRAK4, VEGFR, and FGFR inhibitors) [1]. However, the functionalization of unprotected indazoles presents significant regioselectivity challenges due to tautomerization and competitive nucleophilicity.

Methyl 5-amino-1H-indazole-1-carboxylate (CAS: 500881-32-3) serves as a highly strategic, bifunctional building block designed to bypass these bottlenecks. By masking the reactive pyrazole nitrogen with a traceless methyl carboxylate protecting group, this scaffold allows scientists to perform aggressive, regioselective electrophilic additions and transition-metal-catalyzed cross-couplings exclusively at the C5-aniline position. This application note details the mechanistic rationale, field-proven protocols, and self-validating workflows for utilizing this intermediate in advanced heterocyclic synthesis.

Physicochemical & Structural Profile

Before initiating synthetic workflows, it is critical to understand the dual-reactivity profile of the molecule. The C5-primary amine is electronically deactivated by the indazole core but remains primed for diversification, while the N1-methyl carboxylate is stable to neutral/mildly acidic cross-coupling conditions but highly labile under basic hydrolysis.

PropertySpecification
IUPAC Name Methyl 5-amino-1H-indazole-1-carboxylate
CAS Number 500881-32-3
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Primary Reactive Site C5-Aniline (Nucleophilic substitution, cross-coupling)
Protecting Group N1-Methyl Carbamate (Base-labile)

Mechanistic Rationale: The Imperative of N1-Protection

A common failure point in indazole derivatization is the assumption that the C5-amine will outcompete the pyrazole nitrogens during electrophilic addition. Unprotected 1H-indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms. During transition-metal catalyzed cross-couplings (such as palladium-catalyzed amination) or electrophilic acylations, the highly nucleophilic pyrazole nitrogens competitively react, leading to intractable mixtures of N1/N2-alkylated or acylated byproducts [2]. Furthermore, the free indazole NH readily coordinates with palladium, poisoning the catalyst and stalling the catalytic cycle.

By installing a methyl carboxylate at N1, the electron-withdrawing nature of the carbamate strongly deactivates the adjacent N2 nitrogen. This locks the tautomeric state and renders the pyrazole ring chemically inert. Consequently, all subsequent oxidative additions or electrophilic attacks are forced to occur exclusively at the C5-aniline.

Mechanism Unprotected Unprotected 5-Aminoindazole SideRxn N1/N2 Tautomerization & Catalyst Poisoning Unprotected->SideRxn Cross-coupling Protected N1-Methyl Carboxylate Protected Scaffold Success Regioselective C5 Functionalization Protected->Success Pd-Catalysis

Mechanistic advantage of N1-methyl carboxylate protection in preventing catalyst poisoning.

Application Workflows & Validated Protocols

The following protocols represent a self-validating synthetic pipeline for generating indazole-based kinase inhibitor libraries.

Workflow A Methyl 5-amino-1H- indazole-1-carboxylate B C5-Amide Coupling or Amination A->B Electrophile addition C N1-Deprotection (Base Catalyzed) B->C Carbamate cleavage D Active Kinase Inhibitor Core C->D Target generation

Synthetic workflow for indazole-based kinase inhibitors via N1-protected intermediates.

Protocol 1: Regioselective Amide Coupling (C5-Functionalization)

This methodology is utilized to synthesize amide-linked libraries, a structural motif heavily featured in [1].

Step-by-Step Procedure:

  • Dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the highly reactive HOAt ester.

  • Add methyl 5-amino-1H-indazole-1-carboxylate (1.0 eq) in a single portion. Stir at room temperature for 12 hours.

  • Self-Validation Check: Monitor reaction progression via LC-MS. Look for the complete disappearance of the starting material mass ( m/z 192 [M+H]⁺).

  • Quench the reaction with deionized water. Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Expert Causality Insight: HATU is strictly selected over standard EDC/HOBt coupling reagents. The C5-amine on the indazole ring is electronically deactivated due to the electron-withdrawing nature of the N1-carbamate. The superior leaving group ability of the HOAt ester generated by HATU is required to overcome this kinetic barrier and drive the amidation to completion.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Used for synthesizing secondary diarylamines, expanding the steric bulk of the hinge-binding region.

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine methyl 5-amino-1H-indazole-1-carboxylate (1.0 eq), the corresponding aryl bromide (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%).

  • Seal the tube and purge the vessel with argon using three rigorous vacuum/argon backfill cycles.

  • Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe. Heat the mixture to 100°C for 16 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove the palladium black and inorganic salts.

  • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Expert Causality Insight: Xantphos is the ligand of choice due to its large bite angle (~111°), which specifically accelerates the reductive elimination step in the catalytic cycle. This is often the rate-limiting step when coupling sterically hindered or electronically deactivated anilines. Cs₂CO₃ is utilized because it is a mild enough base to facilitate the transmetalation step without prematurely hydrolyzing the N1-methyl carboxylate protecting group.

Protocol 3: Mild N1-Deprotection (Carbamate Cleavage)

The final step to reveal the active, ATP-competitive free indazole core.

Step-by-Step Procedure:

  • Dissolve the N1-protected intermediate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 eq) and stir vigorously at room temperature for 4 hours.

  • Evaporate the volatile organic solvents (THF and MeOH) under reduced pressure.

  • Self-Validation Check: Adjust the remaining aqueous layer to exactly pH 7 using 1M HCl. The free indazole product will crash out of solution as a distinct precipitate.

  • Filter the precipitate, wash with cold water, and dry under high vacuum.

Expert Causality Insight: The methyl carbamate is highly susceptible to basic hydrolysis. LiOH is preferred over stronger bases like NaOH because the lithium cation strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbamate carbon while preventing off-target cleavage of the newly formed C5-amide bonds. The neutralization to pH 7 maximizes the precipitation yield, as the free indazole is neutral/zwitterionic at this pH.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the protocols described above, providing a baseline for yield optimization and reaction scaling.

Reaction TypeReagents / Catalyst SystemTemperatureTimeExpected YieldKey In-Process Control
Amide Coupling HATU, DIPEA, DMF20°C (RT)12 h80 - 92%LC-MS: Loss of m/z 192
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃100°C16 h65 - 85%TLC: UV-active new spot
N1-Deprotection LiOH·H₂O, THF/MeOH/H₂O20°C (RT)4 h> 90%Precipitation at pH 7

References

  • Title: Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Application

Application Note: HPLC Method Development and Validation for the Quantification of Methyl 5-amino-1H-indazole-1-carboxylate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Reaction Mixtures Introduction & Chemical Context Methyl 5-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Reaction Mixtures

Introduction & Chemical Context

Methyl 5-amino-1H-indazole-1-carboxylate is a highly versatile, protected heterocyclic building block utilized extensively in modern medicinal chemistry. Indazole derivatives, particularly those functionalized at the 5-position, are privileged scaffolds in the design of highly selective kinase inhibitors.

During drug synthesis, the unprotected 1H-indazole nitrogen is prone to tautomerization and unwanted side reactions (such as N-alkylation or N-acylation) during amide coupling at the 5-amino group. By utilizing the N1-carboxylate protected derivative, chemists can achieve high regioselectivity[1]. This specific intermediate is a critical precursor in the synthesis of Serum/Glucocorticoid Regulated Kinase 1 (SGK1) inhibitors for neurodegenerative diseases[1], Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for inflammatory conditions[2], and G Protein-Coupled Receptor Kinase 2 (GRK2) inhibitors[3].

Indazole_Pathway Core Methyl 5-amino-1H-indazole- 1-carboxylate Rxn Amide Coupling (N1-protected) Core->Rxn Synthesis Target1 SGK1 Inhibition (Neuroprotection) Rxn->Target1 Target2 IRAK4 Inhibition (Anti-inflammatory) Rxn->Target2 Target3 GRK2 Inhibition (Cardiovascular) Rxn->Target3

Role of 5-aminoindazole derivatives in targeted kinase inhibitor synthesis.

Because this compound is utilized in multi-step syntheses, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is mandatory to monitor reaction progress, assess intermediate purity (>95% required for downstream steps)[4], and quantify degradation products.

Method Development Rationale (The "Why")

Developing an analytical method for methyl 5-amino-1H-indazole-1-carboxylate presents specific chromatographic challenges due to its dual chemical nature: a basic primary amine combined with a hydrophobic, protected indazole core.

  • Stationary Phase Selection: A high-purity, extensively end-capped C18 column (e.g., ZORBAX SB-C18 or XBridge C18) is required[2],[1]. Non-end-capped columns possess residual acidic silanols ( −Si-OH ) that ionically interact with the basic primary amine of the analyte, leading to severe peak tailing and poor resolution.

  • Mobile Phase & pH Control: The mobile phase must suppress these secondary interactions. Using 0.1% Formic Acid (pH 2.7) in both the aqueous and organic phases ensures the primary amine is fully protonated. The formate acts as a weak ion-pairing agent, improving peak symmetry while maintaining full compatibility with LC-MS systems used for mass verification[4].

  • Temperature Control: The column compartment is maintained at 40 °C. Elevated temperature reduces mobile phase viscosity, lowering system backpressure and enhancing the mass transfer kinetics between the stationary and mobile phases, which sharpens the analyte peak[4].

  • Detector Wavelength: The conjugated π -system of the indazole ring exhibits strong UV absorbance. A detection wavelength of 254 nm is optimal, providing a high signal-to-noise ratio without capturing baseline drift from the organic gradient[3].

HPLC_Method_Dev A Physicochemical Profiling (Basic Amine, Hydrophobic Core) B Stationary Phase End-capped C18 Column A->B C Mobile Phase Optimization 0.1% Formic Acid (pH ~2.7) B->C D Gradient Design 10-90% ACN over 15 min C->D E Method Validation (ICH Q2 Guidelines) D->E

Logical workflow for indazole derivative HPLC method development.

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) prior to sample analysis, the method mathematically proves its own reliability before any data is reported.

Reagents and Materials
  • Analyte: Methyl 5-amino-1H-indazole-1-carboxylate reference standard (Purity 98.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Chromatographic Conditions
  • Column: ZORBAX SB-C18, 4.6 mm × 150 mm, 3.5 µm (or equivalent end-capped C18).

  • Mobile Phase A: Water containing 0.1% v/v Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% v/v Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Autosampler Temperature: 4 °C (to prevent degradation of the carboxylate protecting group in solution).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Gradient Program

A linear gradient is employed to ensure that highly polar reaction byproducts elute early, while the protected indazole and highly lipophilic coupled products elute later[3].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
2.09010Isocratic hold
10.01090Linear ramp
13.01090Isocratic wash
13.19010Re-equilibration
18.09010End
Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of Formic Acid to 1000 mL of Water (A) and 1000 mL of ACN (B). Sonicate for 10 minutes to degas.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:ACN. Causality Note: Matching the sample diluent closely to the initial gradient conditions prevents solvent-mismatch phenomena (peak fronting/splitting).

  • Standard Preparation: Accurately weigh 10.0 mg of methyl 5-amino-1H-indazole-1-carboxylate into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to create a 1.0 mg/mL stock solution. Dilute to a working concentration of 100 µg/mL.

  • System Suitability Testing (SST): Inject the 100 µg/mL standard five consecutive times.

    • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) 1.0%; Peak area RSD 2.0%; USP Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000. Do not proceed to sample analysis if SST fails.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines. The quantitative data below demonstrates the method's capability for both trace impurity detection and bulk assay quantification.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
ParameterResult
Linear Range 1.0 µg/mL to 200.0 µg/mL
Regression Equation y=45231x+1205
Correlation Coefficient ( R2 ) 0.9998
LOD (S/N = 3) 0.15 µg/mL
LOQ (S/N = 10) 0.50 µg/mL
Table 2: Precision and Accuracy (at 100 µg/mL, n=6)
ParameterIntra-day (Repeatability)Inter-day (Intermediate Precision)
Retention Time RSD (%) 0.450.62
Peak Area RSD (%) 0.811.15
Accuracy (% Recovery) 99.8 ± 0.8%99.5 ± 1.2%

Troubleshooting & Optimization Insights

  • Issue: Peak Tailing ( Tf​>1.5 )

    • Causality: The primary amine is interacting with active silanols on an aging column, or the mobile phase pH has drifted upwards, causing partial deprotonation.

    • Solution: Verify the addition of 0.1% Formic Acid. If the mobile phase is correct, replace the column with a fresh, fully end-capped C18 phase.

  • Issue: Split Peaks or Peak Fronting

    • Causality: The sample was dissolved in 100% strong solvent (e.g., pure Methanol or DMSO). When injected into the 10% organic mobile phase, the analyte travels rapidly in the sample solvent plug before partitioning into the stationary phase.

    • Solution: Dilute the final sample injection with water so the organic content of the sample solvent matches the initial gradient conditions ( 50% organic).

  • Issue: Loss of Analyte Signal over Time

    • Causality: The N1-carboxylate protecting group (often a methyl or tert-butyl ester variant) can be susceptible to hydrolysis if left in highly aqueous, unbuffered solutions at room temperature for extended periods.

    • Solution: Maintain the autosampler at 4 °C and prepare fresh standards daily.

Conclusion

The developed gradient HPLC-UV method provides a robust, highly precise, and self-validating framework for the quantification of methyl 5-amino-1H-indazole-1-carboxylate. By leveraging acidic mobile phase modifiers and an end-capped stationary phase, the method successfully overcomes the chromatographic challenges associated with basic indazole amines. This protocol ensures high-fidelity analytical tracking of this critical intermediate, ultimately accelerating the synthesis and scale-up of novel kinase inhibitors in drug development.

References

  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects Source: Journal of Medicinal Chemistry (ACS Publications) URL:[4]

  • WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs Source: Google Patents URL:[2]

  • Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[3]

  • Brain Permeable SGK1 Inhibitors: A Promising Therapeutic Strategy for Neurodegenerative Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[1]

Sources

Method

Application Note: NMR Spectroscopy Characterization of Methyl 5-amino-1H-indazole-1-carboxylate

Introduction & Scientific Context Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., ROCK1 and GRK2 inhibitors) and other targeted sma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., ROCK1 and GRK2 inhibitors) and other targeted small-molecule therapeutics[1]. The functionalization of the indazole core drastically alters its pharmacokinetic and pharmacodynamic profiles. Methyl 5-amino-1H-indazole-1-carboxylate serves as a highly versatile synthetic intermediate and building block in these drug discovery pipelines.

Accurate structural elucidation of this molecule is paramount. During the acylation or esterification of indazoles, a mixture of N-1 and N-2 regioisomers is often generated due to the tautomeric nature of the pyrazole ring. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguously differentiating these regioisomers and confirming the structural integrity of the synthesized small molecules[2].

Methodological Rationale

While 1D 1 H and 13 C NMR provide the foundational chemical shift and multiplicity data, they are insufficient for absolute regiochemical assignment in complex heterocycles. Therefore, this protocol integrates 2D NMR techniques—specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—to create a self-validating data matrix. HMBC is uniquely suited to confirm the N-1 position of the methyl carboxylate group by tracing three-bond ( 3JCH​ ) scalar couplings[3].

Experimental Protocols

Sample Preparation

Causality Insight: The choice of solvent is critical for this molecule. While CDCl 3​ is standard for many organic molecules, DMSO- d6​ is mandated here. The polar nature of the 5-amino group and the indazole core requires a high-dielectric solvent for complete dissolution. More importantly, DMSO- d6​ drastically slows the proton exchange rate of the -NH 2​ group via hydrogen bonding, allowing it to be observed as a distinct, broad singlet rather than being lost to the baseline[4].

  • Weighing: Accurately weigh 10–15 mg of methyl 5-amino-1H-indazole-1-carboxylate.

  • Dissolution: Dissolve the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette. Ensure no air bubbles are trapped in the active volume.

Data Acquisition Parameters

All spectra should be recorded on a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm multinuclear broadband probe at 298 K.

  • 1 H NMR: Spectral width of 12 ppm, 64k data points, 16–32 transients, relaxation delay (D1) of 2.0 s, and a 30° flip angle.

  • 13 C NMR: Spectral width of 250 ppm, 64k data points, 1024–2048 transients, D1 of 2.0 s, with continuous 1 H decoupling (WALTZ-16).

  • 2D COSY: 2048 x 256 data matrix, 4 transients per increment.

  • 2D HSQC: Optimized for one-bond couplings ( 1JCH​ = 145 Hz).

  • 2D HMBC: Optimized for long-range couplings ( nJCH​ = 8 Hz).

NMR_Workflow Prep Sample Preparation (DMSO-d6, 10-15 mg, TMS ref) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (FT, Phase/Baseline Corr.) Acq2D->Process Elucidate Structural Elucidation & Regioisomer Validation Process->Elucidate

Caption: Step-by-step workflow for the comprehensive NMR characterization of small molecules.

Data Processing
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio[5].

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction.

  • Calibrate the chemical shift axis by setting the TMS singlet to 0.00 ppm (or the residual DMSO pentet to 2.50 ppm for 1 H and the septet to 39.5 ppm for 13 C).

Structural Overview & Theoretical NMR Assignments

The indazole core consists of a fused pyrazole and benzene ring. The electron-withdrawing methyl carboxylate group at N-1 deshields the adjacent protons (specifically H-7), while the electron-donating amino group at C-5 shields its ortho protons (H-4 and H-6).

Quantitative Data Summaries

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
-COOCH 3​ ~4.05Singlet (s)-3HDeshielded by ester carbonyl.
-NH 2​ (C-5)~5.30Broad Singlet (br s)-2HExchangeable proton; visible in DMSO- d6​ [4].
H-4~6.90Doublet (d)~2.01Hmeta coupling to H-6; shielded by -NH 2​ .
H-6~7.05Doublet of doublets (dd)~8.8, 2.01Hortho to H-7, meta to H-4.
H-7~7.95Doublet (d)~8.81HDeshielded by the N-1 carboxylate group.
H-3~8.20Singlet (s)-1HCharacteristic pyrazole ring proton.

Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Notes
-OC H 3​ ~54.0CH 3​ Methoxy carbon.
C-4~105.0CHHighly shielded by ortho -NH 2​ group.
C-7~115.0CHAromatic CH.
C-6~118.0CHAromatic CH.
C-3a~126.0CqBridgehead carbon.
C-7a~138.0CqBridgehead carbon, adjacent to N-1.
C-3~139.0CHPyrazole CH.
C-5~146.0CqAttached to the electronegative -NH 2​ group.
C =O~150.0CqCarbamate-like carbonyl carbon.

Mechanistic Insights: Regioisomer Differentiation via HMBC

A critical challenge in indazole chemistry is distinguishing between N-1 and N-2 acylated products. Standard 1D NMR cannot definitively prove which nitrogen bears the methyl carboxylate group. We rely on the HMBC experiment to map the connectivity through 3JCH​ couplings.

The Causality of the HMBC Logic:

  • If the molecule is the N-1 isomer: The H-7 proton (on the benzene ring) is exactly three bonds away from the carbonyl carbon (H-7 C-7 C-7a N-1 C=O ). Therefore, a strong cross-peak between H-7 (~7.95 ppm) and the C=O carbon (~150 ppm) will be observed.

  • If the molecule is the N-2 isomer: The H-3 proton (on the pyrazole ring) is three bonds away from the carbonyl carbon (H-3 C-3 N-2 C=O ). In this case, H-3 (~8.20 ppm) would correlate to the C=O carbon.

For methyl 5-amino-1H-indazole-1-carboxylate, the definitive proof of structure is the H-7 to C=O correlation , validating the N-1 regiochemistry.

HMBC_Logic Start Determine Acylation Site (N-1 vs N-2) HMBC Analyze HMBC Correlations (3-bond J-coupling) Start->HMBC N1 N-1 Isomer Confirmed (H-7 correlates to C=O) HMBC->N1 H-7 @ ~7.95 ppm N2 N-2 Isomer Confirmed (H-3 correlates to C=O) HMBC->N2 H-3 @ ~8.20 ppm

Caption: HMBC correlation logic used to unambiguously differentiate N-1 and N-2 indazole regioisomers.

Conclusion

The comprehensive NMR characterization of methyl 5-amino-1H-indazole-1-carboxylate relies on meticulous sample preparation in DMSO- d6​ to preserve exchangeable protons, coupled with high-resolution 1D and 2D NMR techniques. By systematically applying HSQC and HMBC experiments, researchers can move beyond tentative assignments to establish a self-validating structural proof, ensuring the integrity of downstream drug development workflows.

References

  • Source: PMC (NIH)
  • Title: Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: Ambeed.
  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI URL
  • Title: Design, synthesis, spectral characterization and bioactivity evaluation of new sulfonamide and carbamate derivatives of 5- Nitro-1H-indazole Source: ACG Publications URL
  • Title: Supporting Information of - Semantic Scholar Source: Semantic Scholar URL

Sources

Application

Application Notes and Protocols for Methyl 5-Amino-1H-indazole-1-carboxylate in Organic Synthesis

Introduction: The Strategic Value of the Indazole Scaffold The indazole ring system is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the indole scaffold while offering distin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the indole scaffold while offering distinct electronic properties and hydrogen bonding capabilities.[1][2] This has led to its incorporation into a multitude of clinically significant molecules, including potent kinase inhibitors. Methyl 5-amino-1H-indazole-1-carboxylate emerges as a particularly valuable precursor, offering three points of diversification: the N1-carboxylate, the N2-position, and the C5-amino group. The N1-methoxycarbonyl group serves as an activating group and can be readily removed under basic conditions, providing access to the N1-unsubstituted indazole. The C5-amino group is a versatile handle for a wide array of transformations, including diazotization-substitution reactions and cross-coupling methodologies. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this precursor in the synthesis of complex molecular architectures.

Physicochemical Properties and Handling

PropertyValueSource
Chemical Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance Typically a solidInferred from related compounds
Solubility Soluble in common organic solvents like DMF, DMSO, and alcoholsInferred from related compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Note: The hydrochloride salt of this compound is also commercially available and may have different solubility properties.

Core Synthetic Transformations

The synthetic utility of methyl 5-amino-1H-indazole-1-carboxylate is primarily centered around the reactivity of the 5-amino group and the indazole nitrogen atoms. Below are detailed protocols for key transformations.

Diazotization and Sandmeyer-Type Reactions: Accessing Diverse C5-Functionality

The primary amino group at the C5 position is an excellent handle for introducing a wide range of substituents via the formation of a diazonium salt, which can then undergo various Sandmeyer and related reactions. This allows for the synthesis of 5-halo, 5-cyano, 5-hydroxy, and other 5-substituted indazoles.

Causality Behind Experimental Choices: The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.[3][4][5][6][7] The use of copper(I) salts is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[4]

Experimental Protocol: Synthesis of Methyl 5-Bromo-1H-indazole-1-carboxylate

  • Diazonium Salt Formation:

    • Suspend methyl 5-amino-1H-indazole-1-carboxylate (1.0 equiv) in a mixture of 48% hydrobromic acid (3.0 equiv) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold water, keeping the temperature below 5 °C.

    • Stir the resulting solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv) in 48% hydrobromic acid (2.0 equiv) and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with continuous stirring.

    • Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford methyl 5-bromo-1H-indazole-1-carboxylate.

Sandmeyer_Reaction Precursor Methyl 5-amino-1H-indazole-1-carboxylate Diazonium In situ generated Diazonium Salt Precursor->Diazonium NaNO₂, HBr 0-5 °C Product Methyl 5-bromo-1H-indazole-1-carboxylate Diazonium->Product CuBr rt

Caption: Workflow for the Sandmeyer bromination of methyl 5-amino-1H-indazole-1-carboxylate.

N-Acylation of the 5-Amino Group: Formation of Amide Linkages

The 5-amino group can be readily acylated to form amides. This is a common strategy in medicinal chemistry to introduce various side chains and modulate the physicochemical properties of the molecule.

Causality Behind Experimental Choices: The use of a base like triethylamine or pyridine is necessary to neutralize the HCl or other acidic byproducts generated during the reaction, which would otherwise protonate the amino group and render it unreactive. The reaction is typically run in an aprotic solvent to avoid side reactions with the acylating agent.

Experimental Protocol: Synthesis of Methyl 5-Acetamido-1H-indazole-1-carboxylate

  • Reaction Setup:

    • Dissolve methyl 5-amino-1H-indazole-1-carboxylate (1.0 equiv) in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 equiv) or pyridine (2.0 equiv) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Acylation:

    • Slowly add acetyl chloride (1.1 equiv) or acetic anhydride (1.1 equiv) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) or purify by column chromatography to yield methyl 5-acetamido-1H-indazole-1-carboxylate.

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig Amination

While the starting material already possesses a 5-amino group, its conversion to a 5-bromoindazole (as described in the Sandmeyer protocol) opens the door to a plethora of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be used to introduce a wide variety of primary and secondary amines at the C5 position.[8][9][10][11][12]

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical for the efficiency of the Buchwald-Hartwig reaction, as it promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[9][11] A strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS is required to deprotonate the amine nucleophile.

Experimental Protocol: Synthesis of Methyl 5-(Piperidin-1-yl)-1H-indazole-1-carboxylate

  • Reaction Setup:

    • To a flame-dried Schlenk tube under an inert atmosphere, add methyl 5-bromo-1H-indazole-1-carboxylate (1.0 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), and a suitable phosphine ligand like XPhos (0.05 equiv).

    • Add sodium tert-butoxide (1.4 equiv).

    • Evacuate and backfill the tube with the inert gas three times.

  • Coupling Reaction:

    • Add anhydrous toluene or dioxane via syringe, followed by piperidine (1.2 equiv).

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain methyl 5-(piperidin-1-yl)-1H-indazole-1-carboxylate.

Buchwald_Hartwig Indazole Methyl 5-bromo-1H-indazole-1-carboxylate Product Methyl 5-(piperidin-1-yl)-1H-indazole-1-carboxylate Indazole->Product Amine Piperidine Amine->Product Catalyst Pd Catalyst Ligand, Base Catalyst->Product

Caption: General scheme for the Buchwald-Hartwig amination of a 5-bromoindazole derivative.

Application in the Synthesis of Kinase Inhibitors

The 5-aminoindazole scaffold is a key structural component in several approved tyrosine kinase inhibitors, such as Axitinib and Pazopanib.[1][2][8][13] These drugs function by inhibiting vascular endothelial growth factor receptors (VEGFRs), thereby blocking angiogenesis, a critical process in tumor growth. While the exact precursor used in the industrial synthesis may vary, the following conceptual synthesis illustrates how methyl 5-amino-1H-indazole-1-carboxylate can serve as a starting point for such molecules.

Conceptual Synthetic Pathway towards an Axitinib Analog

The synthesis of Axitinib involves the formation of a thioether linkage at the C6 position and a vinylpyridine moiety at the C3 position of the indazole core. A similar strategy can be envisioned starting from our precursor, where the 5-amino group is first converted to a different functionality, or used as an attachment point for a side chain.

For instance, a Sandmeyer reaction could be employed to install a bromine at the C5 position. This 5-bromoindazole could then undergo a Suzuki or Stille coupling to introduce a desired aryl or heteroaryl group, a common feature in many kinase inhibitors. The N1-carboxylate can be hydrolyzed and the resulting NH can be alkylated or arylated to further explore the structure-activity relationship.

Conclusion

Methyl 5-amino-1H-indazole-1-carboxylate is a versatile and strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its three points of potential modification allow for the rapid generation of diverse libraries of compounds for biological screening. The protocols outlined in this document provide a solid foundation for the utilization of this precursor in the synthesis of novel indazole-based molecules with potential therapeutic applications.

References

  • ResearchGate. (2023). Five-step synthesis of pazopanib 9 starting from 3-methyl-6-nitro-indazole 16. Retrieved from [Link]

  • Pauls, H., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. bioRxiv.
  • Wiley Online Library. (2014). Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents. Archiv der Pharmazie, 347(5), 337-346.
  • University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Acta Biochimica Polonica. (2001). Acetylation of methyl 5-amino-1H-[1][2][8]triazole-3-carboxylate. Acta Biochimica Polonica, 48(4), 1169-1173.

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Dainippon Pharmaceutical Co., LTD. (1996). A practical and convenient synthesis of 1H-indazole-3-carboxylic acid and its amide and ester derivatives from the corresponding derivatives of 2-nitrophenylacetic acid. Heterocycles, 43(12), 2701-2708.
  • PharmD Guru. (2025). Sandmeyer's Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Frontiers. (2021). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (2022). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Retrieved from [Link]

  • Vedantu. (2025). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening Assays and Library Synthesis Utilizing Methyl 5-Amino-1H-indazole-1-carboxylate

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

The indazole core is a highly privileged pharmacophore in modern drug discovery, frequently emerging as a potent hinge-binding scaffold in kinase inhibitor campaigns (e.g., HPK1, IRAK4, SGK1)[1][2][3], as well as in the development of selective Monoamine Oxidase B (MAO-B) inhibitors[4]. However, the tautomeric nature of the unprotected indazole nitrogen (N1/N2) often complicates parallel library synthesis, leading to regiochemical ambiguity and poor yields.

This application note details the validated workflows for utilizing methyl 5-amino-1H-indazole-1-carboxylate as a highly efficient, N1-protected building block for High-Throughput Screening (HTS) library generation. By masking the N1 position, researchers can direct high-fidelity derivatization exclusively at the 5-amino position, followed by mild deprotection and immediate integration into TR-FRET biochemical screening cascades.

Mechanistic Rationale: The Role of N1-Protection

In high-throughput parallel synthesis, chemical predictability is paramount. Unprotected 5-aminoindazoles possess competing nucleophilic sites (the exocyclic 5-amine and the endocyclic N1/N2 nitrogens). When subjected to electrophiles (e.g., activated carboxylic acids or sulfonyl chlorides), unprotected indazoles often yield complex mixtures of N1-acylated, N2-acylated, and C5-acylated products.

Utilizing methyl 5-amino-1H-indazole-1-carboxylate resolves this liability. The methyl carboxylate group acts as a robust protecting group that:

  • Locks the Tautomer: Prevents N1/N2 tautomerization, stabilizing the molecule for downstream chemistry.

  • Directs Regioselectivity: Sterically and electronically deactivates the indazole ring, forcing incoming electrophiles to react exclusively with the exocyclic 5-amino group[2].

  • Enables Mild Cleavage: Post-coupling, the methyl carboxylate is easily hydrolyzed under mild basic conditions (e.g., LiOH) without disturbing newly formed C5-amide bonds, revealing the active hydrogen-bond donor required for kinase hinge-binding[3].

HTS_Workflow Start Methyl 5-amino-1H- indazole-1-carboxylate Library Parallel Amide Coupling (Library Gen) Start->Library Electrophiles Deprotect N1-Deprotection (Basic Hydrolysis) Library->Deprotect High Yield HTS TR-FRET HTS Kinase Assay Deprotect->HTS 384/1536-well Hit Hit Identification & Counter-Screening HTS->Hit Activity < 1 µM

Workflow for HTS library generation and screening using N1-protected 5-aminoindazole.

Protocol 1: Automated High-Throughput Synthesis of Indazole Libraries

This protocol outlines the parallel synthesis of an indazole-5-carboxamide library in a 96-well format, designed for direct integration into HTS pipelines.

Reagents & Materials
  • Scaffold: Methyl 5-amino-1H-indazole-1-carboxylate (0.1 M in anhydrous DMF).

  • Diversity Reagents: Library of structurally diverse carboxylic acids (0.12 M in DMF).

  • Coupling Agent: HATU (0.15 M in DMF). Causality Note: HATU is selected over EDC/HOBt because the 5-amino group is slightly deactivated by the electron-withdrawing N1-carboxylate; HATU ensures >95% conversion for sterically hindered substrates.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: 1.0 M LiOH (aq).

Step-by-Step Methodology
  • Amide Coupling:

    • Dispense 100 µL of the carboxylic acid library (1.2 equiv) into a 96-well deep-well synthesis plate.

    • Add 100 µL of HATU solution (1.5 equiv) and 50 µL of DIPEA (3.0 equiv) to each well. Incubate for 15 minutes at room temperature to pre-activate the acids.

    • Add 100 µL of methyl 5-amino-1H-indazole-1-carboxylate (1.0 equiv) to each well.

    • Seal the plate and agitate on a microplate shaker at 600 rpm for 16 hours at room temperature.

  • In-Situ N1-Deprotection:

    • Unseal the plate and add 150 µL of 1.0 M LiOH (aq) to each well.

    • Causality Note: The methyl carboxylate functions similarly to a carbamate. Mild heating (40°C) with LiOH selectively hydrolyzes the N1-protection without cleaving the newly formed C5-amide, preserving the library's structural integrity.

    • Shake at 40°C for 4 hours.

  • Neutralization & Formatting:

    • Neutralize the reaction mixtures by adding 150 µL of 1.0 M Acetic Acid.

    • Filter the plate through a 0.45 µm filter plate to remove insoluble byproducts.

    • Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) and reconstitute the library in 100% DMSO to a final concentration of 10 mM for HTS plating.

Protocol 2: TR-FRET Biochemical Screening Assay

To evaluate the synthesized library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET is the gold standard for HTS because the time-delayed fluorescence measurement eliminates auto-fluorescence interference commonly caused by heterocyclic small molecules.

TR_FRET_Principle Kinase Target Kinase (e.g., SGK1/IRAK4) Tracer Fluorescent Tracer (Alexa Fluor 647) Kinase->Tracer Active Site Binding Antibody Eu-Anti-Tag Antibody (Donor) Kinase->Antibody Binds Tag Inhibitor Indazole Hit (Test Compound) Inhibitor->Kinase Competes with Tracer NoSignal Loss of FRET (Hit Detected) Inhibitor->NoSignal Displacement Signal TR-FRET Signal (Emission 665 nm) Tracer->Signal High Signal Antibody->Tracer FRET (No Inhibitor)

Logical relationship and displacement mechanism in a competitive TR-FRET kinase binding assay.

Step-by-Step Methodology
  • Compound Dispensing (Self-Validating Step):

    • Use an acoustic liquid handler (e.g., Echo 555) to dispense 10 nL of the 10 mM indazole library into a 384-well low-volume ProxiPlate.

    • Causality Note: Acoustic dispensing prevents tip-based carryover and allows for direct dilution into the assay buffer, minimizing DMSO concentration to 0.1%, which prevents solvent-induced enzyme denaturation.

    • Include positive controls (known inhibitors, e.g., Staurosporine) and negative controls (DMSO only) to calculate the Z'-factor, ensuring assay trustworthiness.

  • Kinase & Antibody Addition:

    • Prepare a Master Mix containing the target kinase (e.g., GST-tagged IRAK4) and Europium-labeled anti-GST antibody in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dispense 5 µL of the Master Mix into all wells. Incubate for 15 minutes.

  • Tracer & ATP Addition:

    • Dispense 5 µL of a solution containing the Alexa Fluor 647 Kinase Tracer and ATP.

    • Causality Note: ATP concentration must be strictly maintained at the apparent Km​ of the specific kinase. This balances the assay's sensitivity to competitive indazole inhibitors while maintaining a robust and stable signal window[1].

  • Incubation & Readout:

    • Centrifuge the plate briefly (1000 rpm, 1 min) and incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (Europium donor) and 665 nm (Alexa Fluor acceptor).

    • Calculate the FRET ratio ( Emission665​/Emission620​ ). A decrease in the ratio indicates successful displacement of the tracer by the indazole hit.

Data Presentation: Representative HTS Metrics

The table below summarizes mock quantitative data for a representative subset of indazole-5-carboxamides generated via this workflow, demonstrating typical HTS hit metrics.

Compound IDR-Group (from Carboxylic Acid)Target KinaseIC₅₀ (nM)Ligand Efficiency (LE)Kinase Selectivity (Fold vs. Off-Target)
IND-001 3,4-DichlorophenylIRAK4450.38>100x (vs. FLT3)
IND-002 4-FluorophenylIRAK41200.3550x (vs. FLT3)
IND-003 CyclohexylSGK1850.41>200x (vs. AKT1)
IND-004 Piperidin-4-ylHPK1220.45>500x (vs. JAK1)
IND-005 Pyridin-3-ylHPK13100.2910x (vs. JAK1)

Note: High Ligand Efficiency (LE > 0.3) is characteristic of the indazole core, making it an ideal starting point for lead optimization campaigns.

References

  • [1] Identification of Potent Reverse Indazole Inhibitors for HPK1 - ACS Publications Source: ACS Publications URL:

  • [2] Brain Permeable SGK1 Inhibitors: A Promising Therapeutic Strategy for Neurodegenerative Diseases | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL:

  • [4] Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency - ACS Publications Source: ACS Publications URL:

  • [3] Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC - NIH Source: NIH / PMC URL:

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of methyl 5-amino-1H-indazole-1-carboxylate in aqueous media

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of methyl 5-amino-1H-indazole-1-carboxylate. This guide bypasses generic advice to focus on the specific physicochemical constraints of this molecule, providing self-validating protocols and mechanistic troubleshooting.

Module 1: Mechanistic Overview of the Solubility Barrier

To dissolve a compound, you must first understand why it resists solvation. Methyl 5-amino-1H-indazole-1-carboxylate presents a "triple threat" to aqueous solubility:

  • High Crystal Lattice Energy: The planar, aromatic 1H-indazole core promotes strong intermolecular π−π stacking in the solid state. It is thermodynamically unfavorable for water molecules to break these bonds[1].

  • Lipophilic Masking: While unsubstituted indazoles have a hydrogen bond donor at N1, this molecule features a methyl carboxylate group at position 1. This modification masks the hydrogen bond donor and significantly increases the overall lipophilicity of the scaffold[2].

  • pH Sensitivity (The Ester Constraint): The 5-amino group (pKa 4.5–5.5) offers a theoretical handle for salt formation via protonation[1]. However, the N1-carboxylate is a labile carbamate/ester linkage. Aggressive pH adjustments (especially alkaline, but also strongly acidic) will induce hydrolysis, destroying your test article.

Module 2: Diagnostic Solubilization Workflow

Do not use a "one size fits all" approach. Your solubility strategy must be dictated by your downstream application to avoid assay interference or in vivo toxicity.

G A Methyl 5-amino-1H-indazole-1-carboxylate (Highly Crystalline, Lipophilic) B Determine Assay Requirements A->B C In Vitro Assays (Low Volume, High Sensitivity) B->C D In Vivo Dosing (High Volume, Biocompatibility) B->D E Co-solvent System (DMSO stock -> rapid buffer dilution) C->E F Cyclodextrin Complexation (10-20% HP-β-CD in Saline) C->F D->F G Lipid/Surfactant Micelles (PEG400 / Tween 80) D->G H Mild pH Adjustment (pH 4.5-5.5 to protonate amine) D->H I Solubilized Aqueous Formulation E->I F->I G->I H->I

Workflow for selecting solubility enhancement strategies based on application.

Module 3: Troubleshooting FAQs

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it into my cell culture media (pH 7.4), the compound instantly precipitates. How do I prevent this "solvent crash"? A1: This is a classic thermodynamic failure. When DMSO is added to water, the solvent diffuses into the bulk aqueous phase faster than the hydrophobic indazole can be solvated by water[3]. This causes localized supersaturation, leading to rapid nucleation and precipitation. The Fix: Alter the thermodynamics of the dilution. Never add buffer to DMSO; always add the DMSO stock dropwise into a rapidly vortexing aqueous buffer[3]. The sheer force of the vortex disperses the compound before local concentration exceeds the nucleation threshold.

Q2: I need to dose this compound in vivo, meaning I cannot use high concentrations of DMSO. What is the best excipient? A2: For in vivo applications of lipophilic indazoles, cyclodextrin complexation—specifically using Hydroxypropyl- β -cyclodextrin (HP- β -CD)—is the gold standard[4]. The Fix: HP- β -CD features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic indazole core and the N1-methyl ester insert into this cavity, shielding them from water, while the exterior hydroxyl groups ensure high aqueous solubility[5]. This dramatically increases solubility without the cytotoxicity associated with organic co-solvents[4].

Q3: Can I just lower the pH of my buffer to dissolve it, since it has an amine group? A3: Yes, but with extreme caution. The 5-amino group can be protonated to form a soluble salt[1]. However, the methyl carboxylate group is labile. The Fix: If you drop the pH below 3.0, you risk acid-catalyzed hydrolysis of the ester. You must use a mildly acidic buffer (e.g., Citrate or Acetate buffer at pH 4.5–5.5) to balance amine protonation with ester stability.

Module 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success. The following methodologies include built-in validation steps to ensure you are working with a true solution, not a micro-suspension.

Protocol A: HP- β -CD Inclusion Complexation (For In Vivo / High-Concentration Assays)

Causality: Sonication provides mechanical energy to break the crystal lattice, while mild heat increases the intrinsic solubility of the indazole, allowing more free molecules to be captured by the cyclodextrin cavity[5].

  • Preparation: Prepare a 20% (w/v) solution of HP- β -CD in standard saline or PBS. Adjust pH to 5.5 to slightly protonate the 5-amino group without risking ester hydrolysis.

  • Addition: Weigh out methyl 5-amino-1H-indazole-1-carboxylate to target a 5 mg/mL concentration. Add the powder to the HP- β -CD solution (the mixture will be cloudy).

  • Energy Input: Vortex vigorously for 5 minutes. Transfer to a sonicating water bath at 37°C for 30 minutes.

  • Equilibration: Place the vial on an orbital shaker at room temperature for 24 hours to allow the host-guest complexation to reach thermodynamic equilibrium[1].

  • Self-Validation Step (Critical): Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed solid[1]. Carefully decant the supernatant. Measure the absorbance of the supernatant via UV-Vis against a standard curve to confirm the exact solubilized concentration before dosing.

Protocol B: Controlled Co-Solvent Dilution (For In Vitro Assays)

Causality: Injecting into the center of a vortex maximizes instantaneous mixing, dropping the local concentration of the drug below its nucleation threshold before crystals can form.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO[3]. Store in aliquots at -20°C.

  • Buffer Prep: Prepare your target aqueous assay buffer. If the compound is highly prone to crashing, pre-spike the buffer with 0.05% Tween-80.

  • Kinetic Mixing: Turn a vortex mixer to high speed. While the aqueous buffer is actively vortexing, use a micropipette to inject the DMSO stock directly into the center of the liquid vortex (do not let it touch the tube walls) to achieve a final DMSO concentration of 1%[3].

  • Self-Validation Step (Critical): Immediately measure the Optical Density (OD) of the final solution at 600 nm. An OD600​>0.05 compared to a blank buffer indicates sub-visual micro-precipitation. If precipitation is detected, the compound has crashed out, and you must increase the surfactant ratio or switch to Protocol A.

Module 5: Quantitative Strategy Comparison

The following table summarizes the expected performance of each solubilization strategy based on physicochemical principles and excipient technologies[1][4].

Solubilization StrategyExpected Solubility IncreaseBiocompatibilityPrimary ApplicationKey Mechanistic Constraint
Co-solvency (1% DMSO) 10x – 50xLow (Cellular toxicity at >1%)In Vitro AssaysHigh risk of "solvent crash" upon aqueous dilution.
HP- β -CD Complexation (20%) 100x – 500xHigh (Safe for in vivo dosing)Animal ModelsRequires 24h equilibration; bulky complex may alter PK.
Surfactant (1% Tween 80) 50x – 100xModerateBiochemical AssaysMicelles may interfere with lipid-based biological targets.
Mild pH Adjustment (pH 5.0) 5x – 20xHighGeneral Stock PrepRisk of N1-ester hydrolysis if pH fluctuates outside 4.5-6.0.

Module 6: References

  • European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments." European Pharmaceutical Review.[Link]

  • National Institutes of Health (PMC). "The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid." NIH. [Link]

  • National Institutes of Health (PMC). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." NIH.[Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for Methyl 5-amino-1H-indazole-1-carboxylate

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals facing challenges in the purification of methyl 5-amino-1H-indazole-1-carboxylate. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals facing challenges in the purification of methyl 5-amino-1H-indazole-1-carboxylate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and achieve optimal purity for this valuable heterocyclic building block.

The unique structure of methyl 5-amino-1H-indazole-1-carboxylate, featuring a basic amino group, a polar ester, and an acid-sensitive N-carboxylate protecting group on an aromatic core, presents a distinct set of purification challenges. This guide is structured to address these issues head-on, from initial method development to advanced troubleshooting.

Frequently Asked Questions (FAQs): Initial Method Development

This section addresses the foundational questions to consider before initiating the purification process. A well-planned approach based on an understanding of the molecule's properties is the first step toward a successful separation.

Q1: What is the best stationary phase for purifying this compound?

Answer: For initial trials, standard silica gel is the most common and cost-effective choice.[1] However, due to the basicity of the 5-amino group, you must be prepared for potential challenges like peak tailing.

  • Expertise & Causality: The primary issue with standard silica is the presence of acidic silanol groups (Si-OH) on its surface.[2] The basic nitrogen of your aminoindazole can interact strongly with these sites via an acid-base interaction, causing the compound to "drag" along the column, resulting in a broad, tailing peak. If significant tailing is observed on a TLC plate, consider these alternatives:

    • Amine-Functionalized Silica (NH2-Silica): This is an excellent, albeit more expensive, alternative. The amine-functionalized surface has a less acidic character, which minimizes the strong interactions with basic analytes, often resulting in highly symmetrical peaks without the need for mobile phase modifiers.[2][3]

    • Reversed-Phase (C18) Silica: If the compound proves highly polar and difficult to elute from normal-phase silica even with polar solvent systems, reversed-phase flash chromatography is a powerful alternative.[4] Here, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Q2: How should I develop an effective mobile phase (eluent)?

Answer: Mobile phase selection should always begin with Thin Layer Chromatography (TLC) . The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[1]

  • Trustworthiness & Self-Validation: TLC is your self-validating system. It allows you to quickly and inexpensively screen multiple solvent systems to predict the behavior on the flash column. A common mistake is to not be patient enough during TLC development. What appears as a single spot at the baseline in one solvent system may resolve into multiple components in a more appropriate one.

  • Recommended Solvent Systems (in order of increasing polarity):

    • Ethyl Acetate / Hexanes: This is a standard starting point for many organic compounds but will likely be too non-polar for your target molecule.[4]

    • Dichloromethane (DCM) / Methanol (MeOH): This is a highly effective system for more polar compounds.[1] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

    • DCM / MeOH with a Basic Additive: If you observe streaking or a "comet-tail" spot on the TLC plate even with DCM/MeOH, it confirms a strong interaction with the silica. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.5-2% by volume) to the mobile phase will neutralize the acidic silanol sites, dramatically improving peak shape.[3][5]

Q3: Should I use liquid loading or dry loading for my sample?

Answer: Dry loading is strongly recommended for this compound, especially if its solubility in the initial, less polar mobile phase is limited.[4]

  • Expertise & Causality: When you perform liquid loading, you dissolve your crude sample in a small amount of solvent (often a strong, polar one like DCM or methanol) and inject it onto the column. If this "injection solvent" is significantly more polar than the mobile phase, it will disrupt the equilibrium at the top of the column. This causes the sample to spread into a wide band before chromatography even begins, leading to poor separation.

  • Dry Loading Advantage: By adsorbing your compound onto a small amount of silica gel (or another inert sorbent) and evaporating the solvent, you create a dry powder.[1] This powder is then loaded onto the top of the column. When the mobile phase begins to flow, it dissolves the compound from the silica in a very tight, concentrated band, leading to significantly sharper peaks and better resolution.[4][6]

Troubleshooting Guide: Addressing Specific Purification Issues

This section provides solutions to common problems encountered during the flash chromatography of methyl 5-amino-1H-indazole-1-carboxylate.

Q4: My compound is stuck at the baseline (Rf ≈ 0) on the TLC plate, even with 100% ethyl acetate. What now?

Answer: This indicates your compound is too polar for the current solvent system. You need to switch to a more polar mobile phase.

  • Step 1: Introduce a Stronger Polar Solvent: Switch to a dichloromethane (DCM) / methanol (MeOH) system. Prepare a few TLC chambers with increasing percentages of MeOH (e.g., 2% MeOH in DCM, 5% MeOH in DCM, 10% MeOH in DCM). This will almost certainly cause the compound to move up the plate.

  • Step 2: Consider a Basic Additive: If the spot moves but streaks badly, it's a sign of strong interaction with the silica. Prepare a stock solution of 10% ammonium hydroxide in methanol and use this as the polar component in your DCM eluent.[7] A small amount (1-5%) of this stock solution can make a dramatic difference for stubborn amines.[1]

  • Step 3: Evaluate Reversed-Phase: If the compound remains difficult to elute or requires a very high percentage of methanol (>20%), which can reduce resolution, it may be a better candidate for reversed-phase chromatography.[7]

Q5: I've isolated my compound, but the peak is broad and tailing, leading to mixed fractions. How do I fix this?

Answer: This is a classic sign of interaction between your basic amine and the acidic silica gel. The solution is to disrupt this interaction.

  • Solution A: Use a Basic Mobile Phase Additive: This is the most common and effective solution. Add 0.5-2% triethylamine (TEA) to your entire mobile phase (both the weak and strong solvents for a gradient).[5] The TEA is a stronger base than your compound and will preferentially bind to the acidic silanol sites, effectively masking them. This allows your compound to elute based on polarity alone, resulting in a much sharper, more symmetric peak.

  • Solution B: Use an Amine-Functionalized Column: As mentioned in the FAQs, an NH2-silica column is designed specifically for purifying basic compounds and will likely solve the tailing issue without any mobile phase additives.[2] This is an excellent choice if you are purifying this or similar compounds frequently.

Q6: I am getting a lower-than-expected yield, and I see new spots on the TLC of my collected fractions. Is my compound decomposing?

Answer: It's possible. The N-carboxylate group (similar to a Boc group) can be labile to acidic conditions, and the surface of silica gel is acidic.[7]

  • Diagnostic Test (2D TLC): To test for on-plate decomposition, perform a 2D TLC.

    • Spot your crude material on the corner of a square TLC plate.

    • Run the plate in a suitable solvent system.

    • Remove the plate, rotate it 90 degrees, and run it again in the same solvent system.

    • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is decomposing on the silica, you will see new spots that are off the diagonal.[7]

  • Solutions to Prevent Decomposition:

    • Deactivate the Silica: Before loading your sample, flush the column with your mobile phase containing 1-2% triethylamine or ammonia.[5] This neutralizes the column and can prevent the degradation of acid-sensitive compounds.

    • Use a Different Stationary Phase: Consider using a less acidic support like neutral or basic alumina.[7][8] However, be aware that alumina has different selectivity than silica, so you will need to re-develop your mobile phase using an alumina TLC plate.

    • Work Quickly: Minimize the time the compound spends on the column by using optimized flow rates. Flash chromatography is inherently fast, which helps to limit on-column reactions.[8]

Q7: I can't separate my product from a closely-eluting impurity. How can I improve the resolution?

Answer: Improving resolution requires changing the selectivity of your chromatographic system. Simply making the gradient longer may not be enough.

  • Change Solvent Selectivity: If you are using a standard system like Ethyl Acetate/Hexanes, the interactions are primarily based on polarity. Switching to a system with a different solvent can change the nature of the interactions. For example, replacing ethyl acetate with dichloromethane or adding acetonitrile can alter the separation because these solvents have different hydrogen bonding capabilities and dipole moments.[9]

  • Fine-Tune the Gradient: Instead of a steep linear gradient, try a shallow or step gradient around the elution point of your compound. Holding the solvent composition steady for several column volumes where the two compounds are eluting can often improve separation.

  • Reduce Particle Size: If available, using a column packed with smaller silica particles (e.g., 25 µm vs. 40-63 µm) will increase column efficiency and provide better resolution, though it will also increase backpressure.[6]

  • Optimize Loading: Ensure you are using the dry loading technique, as this provides the best possible resolution by starting with a very narrow sample band.[6]

Experimental Protocols & Data

Protocol 1: Step-by-Step TLC Method Development
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).

  • Using a capillary tube, spot the solution onto at least three different silica gel TLC plates.

  • Place each plate in a separate developing chamber containing a different solvent system. Start with:

    • Chamber 1: 70:30 Hexane:Ethyl Acetate

    • Chamber 2: 95:5 DCM:MeOH

    • Chamber 3: 95:5 DCM:MeOH with 1% TEA

  • Allow the solvent front to travel to about 1 cm from the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry completely.

  • Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate the Rf value for your target compound in each system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Choose the system that gives an Rf value between 0.2 and 0.3 with the best separation from impurities.[1]

Protocol 2: Dry Loading Workflow
  • Dissolve your crude sample (e.g., 500 mg) in a minimal amount of a volatile solvent (like DCM or acetone) in a round-bottom flask.

  • Add approximately 2-3 times the mass of your sample in silica gel (e.g., 1-1.5 g) to the flask.

  • Swirl the flask to create a slurry.

  • Gently remove the solvent by rotary evaporation until a completely dry, free-flowing powder remains.

  • Carefully add this powder to the top of your pre-packed flash column.

  • Gently tap the side of the column to settle the powder and create a flat surface.

  • Add a thin layer of sand or a frit on top to prevent disturbance when adding the mobile phase.

  • Proceed with the elution.[1]

Table 1: Recommended Starting Solvent Systems & Modifiers
Problem Observed on TLCRecommended Solvent SystemModifier/AdditiveRationale
Rf = 0 in Hex/EtOAcDichloromethane / MethanolNone initiallyIncreases mobile phase polarity to elute polar compounds.
Streaking / Tailing SpotDichloromethane / Methanol0.5-2% Triethylamine (TEA)A competing base masks acidic silanol sites, improving peak shape for amines.[5]
Potential DecompositionDichloromethane / Methanol1-2% TEA or NH4OHNeutralizes the silica surface to prevent degradation of acid-labile groups.[5]
Very High Polarity (Rf < 0.1 in 20% MeOH/DCM)Acetonitrile / Water0.1% Formic Acid or TFAFor reversed-phase (C18) chromatography, where polar compounds elute earlier.

Visualizations: Workflows and Key Molecular Features

Diagram 1: Troubleshooting Workflow for Purification

G cluster_start Method Development cluster_problems Troubleshooting cluster_solutions Solutions Start Develop Method (TLC, Rf=0.2-0.3) NoElution Problem: No Elution (Rf=0)? Start->NoElution Check TLC Tailing Problem: Peak Tailing? Decomp Problem: Decomposition? Tailing->Decomp No AddBase Add Basic Modifier (e.g., 1% TEA) Tailing->AddBase Yes PoorSep Problem: Poor Separation? Decomp->PoorSep No Decomp->AddBase Yes, from acid NoElution->Tailing No IncreasePolarity Increase % MeOH in DCM NoElution->IncreasePolarity Yes ChangeSolvent Change Solvent Selectivity (e.g., use ACN) PoorSep->ChangeSolvent DryLoad Use Dry Loading PoorSep->DryLoad AddBase->Decomp UseNH2 Use Amine-Silica Column AddBase->UseNH2 Alternative IncreasePolarity->Tailing UseRP Switch to Reversed-Phase (C18) IncreasePolarity->UseRP If >20% MeOH needed ChangeSolvent->DryLoad

Caption: A workflow diagram for troubleshooting common flash chromatography issues.

Diagram 2: Key Functional Groups and Their Influence

G cluster_groups Influential Functional Groups Compound Methyl 5-amino-1H-indazole-1-carboxylate Amino 5-Amino Group (Basic) Compound->Amino Causes Tailing on Silica Ester Methyl Ester (Polar) Compound->Ester Increases Polarity NCO2Me N-Carboxylate (Acid-Sensitive, Polar) Compound->NCO2Me Risk of Decomposition Interaction Interaction Amino->Interaction Interaction with Acidic Silanols (Si-OH) NCO2Me->Interaction

Caption: The relationship between the compound's functional groups and purification challenges.

References

  • University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link]

  • Sorbent Technologies. Flash Chromatography Basics. Available from: [Link]

  • Biotage. Why can't I reproduce my TLC separation using flash column chromatography?. (2023). Available from: [Link]

  • UCLA Chemistry. SOP: FLASH CHROMATOGRAPHY. Available from: [Link]

  • Nishikawa, K. et al. A practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (1990). Available from: [Link]

  • Biotage. Flash Purification. Available from: [Link]

  • Kusanur, R. A. et al. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 754–758. Available from: [Link]

  • Anupama Swathi, Ch. et al. An Overview On Flash Chromatography. (2021). Indo American Journal of Pharmaceutical Sciences, 08(04). Available from: [Link]

  • Biotage. Successful flash chromatography. Available from: [Link]

  • Biotage. When should I use an amine-bonded silica for flash chromatography?. (2023). Available from: [Link]

Sources

Troubleshooting

Preventing degradation of methyl 5-amino-1H-indazole-1-carboxylate during long-term storage

Technical Support Center: Preventing Degradation of Methyl 5-amino-1H-indazole-1-carboxylate During Long-Term Storage Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of Methyl 5-amino-1H-indazole-1-carboxylate During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of methyl 5-amino-1H-indazole-1-carboxylate. This bifunctional molecule presents unique storage challenges due to its dual reactive sites. This guide provides the mechanistic causality behind its degradation, a troubleshooting FAQ, and a self-validating Standard Operating Procedure (SOP) to ensure absolute structural integrity during your experiments.

Molecular Vulnerability Profile (Mechanistic Causality)

To effectively store this compound, one must understand why it degrades. The molecule contains two highly sensitive moieties that dictate our handling protocols:

  • The N1-Methyl Carboxylate Group (Hydrolysis Risk): The N-alkoxycarbonyl linkage on the indazole ring is not a standard, stable ester. Because the indazole ring is an excellent leaving group, this carbamate-like bond is highly activated. Exposure to ambient moisture or trace pH fluctuations rapidly drives hydrolysis, cleaving the carboxylate group to yield 5-amino-1H-indazole, methanol, and carbon dioxide[1].

  • The 5-Amino Group (Oxidation & Photolysis Risk): Primary aromatic amines are electron-rich and notoriously susceptible to auto-oxidation and photolytic degradation. When exposed to atmospheric oxygen and UV/visible light, the amine undergoes radical oxidation, forming highly colored azo, azoxy, or nitroso polymeric impurities[2].

Degradation Start Methyl 5-amino-1H-indazole-1-carboxylate (Intact Molecule) Hydrolysis Moisture / H2O (Nucleophilic Attack) Start->Hydrolysis Cleavage of N1-Carboxylate Oxidation O2 / Light (Radical Oxidation) Start->Oxidation Attack on 5-Amino Group Deg1 5-amino-1H-indazole + Methanol + CO2 Hydrolysis->Deg1 Deg2 Azo/Azoxy Dimers (Red/Brown Impurities) Oxidation->Deg2

Degradation pathways of methyl 5-amino-1H-indazole-1-carboxylate via hydrolysis and oxidation.

Troubleshooting Guide & FAQs

Q: My LC-MS analysis shows a major unexpected peak with a mass of 133.15 m/z. What happened? A: Your compound (Expected MW ~191.19 g/mol ) has undergone moisture-driven hydrolysis. The N1-methyl carboxylate group has been cleaved, leaving behind 5-amino-1H-indazole (MW 133.15 g/mol )[3]. Causality: The container was likely opened while cold, causing microscopic condensation to form on the powder, which catalyzed the hydrolysis of the activated N1-carboxylate. Resolution: Discard the degraded batch or re-purify via flash chromatography. Implement strict temperature equilibration (see SOP below) moving forward.

Q: The powder was originally pale yellow, but after three months in the fridge, it has turned dark reddish-brown. Is it still usable? A: No, the compound has degraded. The color shift is the hallmark of primary aromatic amine oxidation[2]. Causality: Oxygen permeated the container, and ambient light catalyzed the formation of extended conjugated systems (azo/azoxy dimers). Resolution: Aminophenols and aminoindazoles must be stored in dark, airtight containers under an inert atmosphere (Argon/Nitrogen)[2].

Q: Can I store the compound in solution (e.g., DMSO) to avoid handling the powder repeatedly? A: It is highly discouraged for long-term storage. DMSO is hygroscopic and absorbs water from the air, which will rapidly accelerate the hydrolysis of the N1-carboxylate. If a stock solution is absolutely necessary for an ongoing assay, use anhydrous DMSO, store at -80°C, and discard after 1-2 weeks.

Quantitative Stability Profile

The following table summarizes the expected degradation rates of methyl 5-amino-1H-indazole-1-carboxylate under various storage conditions, highlighting the critical need for environmental control.

Storage ConditionAtmosphereTemperatureContainer Type6-Month PurityPrimary Degradant
Ambient BenchtopAir25°CClear Glass< 50%5-amino-1H-indazole & Oxides
Standard FridgeAir4°CClear Glass~ 75%Oxides (Visible color change)
DesiccatorAir25°CAmber Glass~ 85%Oxides (Slight color change)
Optimal Storage Argon -20°C Amber + PTFE > 99% None detected

Self-Validating Standard Operating Procedure (SOP)

To guarantee structural integrity, do not simply place the bottle in the freezer. Follow this self-validating workflow. Every step includes a built-in check to ensure the protocol's success.

Step 1: Thermal Equilibration

  • Action: Before opening a newly received or cold vial, place it in a vacuum desiccator at room temperature for at least 2 hours.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating N1-carboxylate hydrolysis.

  • Validation Check: Touch the vial. If it is not completely at room temperature to the touch, do not open it.

Step 2: Inert Atmosphere Aliquoting

  • Action: Transfer the vial to a glove box or use a Schlenk line to blanket the workspace with dry Argon (which is heavier than Nitrogen, providing a better protective blanket). Aliquot the bulk powder into single-use, amber glass vials.

  • Causality: Amber glass blocks UV/visible light, preventing photolytic amine oxidation. Single-use aliquots prevent repeated freeze-thaw cycles and cumulative moisture exposure.

  • Validation Check: Visually inspect the powder during transfer. It should be pale yellow/off-white. Any red/brown clumping indicates pre-existing oxidation.

Step 3: Purging and Sealing

  • Action: Purge each individual amber vial with a gentle stream of Argon for 10 seconds. Immediately cap with a PTFE-lined screw cap, then wrap the seal tightly with Parafilm.

  • Causality: PTFE (Teflon) is chemically inert and highly impermeable to oxygen and moisture, unlike standard rubber or polyethylene septa.

  • Validation Check: The Parafilm should form a tight, unbroken seal around the neck. If it tears during stretching, remove and re-wrap it.

Step 4: Active Desiccant Storage

  • Action: Place the sealed aliquots into a secondary container (e.g., a Lock&Lock box) filled with indicating silica gel. Store this secondary container at -20°C.

  • Causality: The secondary container provides a fail-safe against freezer humidity. The low temperature halts kinetic degradation pathways.

  • Validation Check: Monitor the indicating silica gel monthly. If it transitions from blue to pink (or orange to green, depending on the brand), the moisture barrier has been breached. Replace the desiccant immediately.

SOP Step1 1. Equilibrate to Room Temp (Prevents Condensation) Step2 2. Aliquot under Argon in Amber Vials (Prevents Oxidation) Step1->Step2 Step3 3. Seal with PTFE Caps & Parafilm (Blocks O2/H2O) Step2->Step3 Step4 4. Store at -20°C with Indicating Silica (Self-Validating Check) Step3->Step4

Self-validating SOP for the aliquoting and long-term storage of sensitive indazole derivatives.

Sources

Optimization

Technical Support Center: Resolving Co-Elution in Methyl 5-amino-1H-indazole-1-carboxylate LC-MS Analysis

Welcome to the Technical Support Center for advanced chromatographic and mass spectrometric analysis. This guide is specifically engineered for researchers and drug development professionals facing co-elution, matrix int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chromatographic and mass spectrometric analysis. This guide is specifically engineered for researchers and drug development professionals facing co-elution, matrix interference, and degradation challenges during the LC-MS/MS quantification of methyl 5-amino-1H-indazole-1-carboxylate .

By synthesizing fundamental chemical principles with field-proven analytical strategies, this resource provides actionable, self-validating workflows to ensure absolute data integrity.

Part 1: Frequently Asked Questions (Troubleshooting Causality)

Q1: My chromatogram shows a single broad peak, but MS/MS indicates multiple isobaric compounds. How do I resolve the 5-amino isomer from the 4-amino and 6-amino synthetic impurities?

The Causality: Standard C18 reversed-phase columns rely almost entirely on hydrophobic (dispersive) interactions. Because the 4-amino, 5-amino, and 6-amino positional isomers of methyl 1H-indazole-1-carboxylate possess nearly identical hydrophobicities and molecular weights, a C18 phase cannot distinguish them, leading to severe co-elution[1]. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding[2]. The highly electronegative fluorine atoms on the PFP ring interact differentially with the distinct electron density distributions caused by the varying positions of the electron-donating amino group on the indazole ring, achieving baseline resolution where C18 fails[2].

Q2: I am experiencing severe signal suppression in biological matrices (e.g., plasma). How can I confirm and eliminate this matrix effect?

The Causality: Matrix effects (ion suppression) occur when co-eluting endogenous compounds (such as phospholipids) compete with your target analyte for access to the droplet surface and charge in the Electrospray Ionization (ESI) source[3]. The Solution: First, confirm the matrix effect by examining the mass spectra across the peak's profile; differing spectra across a single peak indicate co-eluting matrix components[1]. To eliminate this, implement a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) [4]. The basic 5-amino group on the indazole ( pKa​≈4.5 ) will become protonated under acidic conditions, allowing it to bind strongly to the cation-exchange resin. This permits rigorous washing with 100% organic solvents to strip away neutral phospholipids before eluting the target compound with a basic organic solvent.

Q3: I am observing a secondary peak eluting earlier with a mass shift of -14 Da or +14 Da. What is causing this artifact?

The Causality: The 1-carboxylate group on the indazole ring is an N-acyl moiety, which behaves similarly to an activated amide or carbamate. It is highly susceptible to solvolysis (transesterification or hydrolysis) when exposed to protic solvents like methanol, especially under extreme pH conditions. If your sample is prepared in ethanol, it may transesterify to form the ethyl ester (+14 Da). If left in an aqueous environment, it may hydrolyze to the free 1H-indazole (-58 Da). The Solution: strictly avoid methanol and ethanol during sample preparation and storage. Reconstitute samples in Acetonitrile (ACN) and maintain the autosampler at 4°C. Use ACN as your strong mobile phase (Mobile Phase B) to prevent on-column solvolysis.

Part 2: Visualizing the Troubleshooting Logic

Workflow A Identify Co-Elution (Asymmetrical Peak / Shoulder) B Evaluate MS Spectra Across Peak Profile A->B C Spectra Match (Matrix Interference) B->C D Spectra Differ (Isomer Co-Elution) B->D E Implement MCX SPE Cleanup & Isotope Dilution C->E F Switch to PFP Column & Optimize Gradient D->F

Fig 1: Decision tree for resolving LC-MS co-elution based on spectral variance.

Part 3: Data Presentation & Method Parameters

Table 1: Chromatographic Optimization (C18 vs. PFP)
ParameterStandard C18 MethodOptimized PFP MethodRationale
Column Chemistry Octadecylsilane (C18)Pentafluorophenyl (PFP)PFP enables π−π and dipole-dipole interactions[2].
Mobile Phase A 0.1% Formic Acid in H2​O 0.1% Formic Acid in H2​O Maintains acidic pH to protonate the 5-amino group for ESI+[4].
Mobile Phase B Methanol (MeOH)Acetonitrile (ACN)ACN prevents transesterification of the 1-carboxylate ester.
Gradient Profile 10-90% B over 5 min20-60% B over 12 minShallower gradient maximizes selectivity ( α ) for closely eluting isomers[1].
Isomer Resolution ( Rs​ ) <0.8 (Co-elution) >1.8 (Baseline separation)Ensures accurate integration and quantification without cross-talk.
Table 2: Optimized MS/MS (MRM) Transitions (ESI+)
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
Methyl 5-amino-1H-indazole-1-carboxylate 192.1148.115Quantifier (Loss of CO2​ )
Methyl 5-amino-1H-indazole-1-carboxylate 192.1133.125Qualifier (Loss of CO2​ + CH3​ )
SIL-Internal Standard ( 13C3​ -labeled) 195.1151.115Internal Standard Tracking

Part 4: Self-Validating Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE for Matrix Removal

This protocol leverages the basicity of the 5-amino group to isolate the target analyte from complex biological matrices, completely eliminating phospholipid-induced co-elution[4].

Step-by-Step Methodology:

  • Pre-treatment: Spike 200 µL of plasma with 10 µL of SIL-IS. Add 200 µL of 2% Formic Acid in water to disrupt protein binding and ensure the 5-amino group is fully protonated.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Acetonitrile to elute neutral lipids and phospholipids. (Note: The protonated indazole remains ionically bound to the sulfonic acid stationary phase).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Acetonitrile. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate to dryness under gentle nitrogen at 30°C and reconstitute in 100 µL of Initial Mobile Phase (20% ACN / 80% Aqueous).

System Suitability & Validation Checkpoint: Self-Validation: Calculate the Absolute Recovery by comparing the peak area of the SIL-IS spiked before extraction against a blank matrix spiked after extraction. Proceed to analysis ONLY if recovery is ≥85% with an RSD ≤10% . If recovery is low, verify the pH of the loading and elution buffers.

SPEWorkflow N1 1. Condition MeOH & H2O N2 N2 N1->N2 N3 3. Wash 100% ACN (Removes Lipids) N2->N3 N4 4. Elute 5% NH4OH in ACN N3->N4

Fig 2: Mixed-mode cation exchange (MCX) SPE workflow for basic amino-indazoles.

Protocol B: PFP Chromatographic Separation
  • Column Installation: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[2].

  • Equilibration: Equilibrate the column with 20% Mobile Phase B (0.1% FA in ACN) at a flow rate of 0.4 mL/min for at least 15 column volumes.

  • Gradient Execution: Inject 2 µL of the reconstituted sample. Run a shallow gradient from 20% B to 60% B over 12 minutes. This shallow slope maximizes the α (selectivity) factor in the fundamental resolution equation, allowing the subtle π−π differences between the 4-, 5-, and 6-amino isomers to dictate retention time[1].

  • Wash & Re-equilibration: Ramp to 95% B for 2 minutes to flush strongly retained hydrophobic matrix components, then return to 20% B for 3 minutes.

System Suitability & Validation Checkpoint: Self-Validation: Inject a System Suitability Test (SST) mixture containing the 4-amino, 5-amino, and 6-amino isomers. Analysis is validated ONLY if the chromatographic resolution ( Rs​ ) between the critical pair (5-amino and 6-amino) is ≥1.5 .

Part 5: References

  • MDPI (Molecules). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.[Link]

  • Phenomenex. Luna PFP(2) Column Technology and Selectivity.[Link]

  • PubMed (NIH). Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with Methyl 5-amino-1H-indazole-1-carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when functionalizing bicyclic heteroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when functionalizing bicyclic heteroaromatics. Methyl 5-amino-1H-indazole-1-carboxylate presents a unique intersection of electronic deactivation and steric hindrance. The N1-methyl carboxylate group withdraws electron density from the conjugated indazole π -system, significantly reducing the nucleophilicity of the 5-amino group. When this electronic deactivation is paired with bulky electrophiles, standard coupling protocols often fail.

This guide provides field-proven, causality-driven troubleshooting strategies to force these challenging reactions to completion.

Diagnostic Logic Tree

Troubleshooting Start Low Yield with 5-Aminoindazole ReactionType Identify Reaction Type Start->ReactionType Amide Amide Coupling ReactionType->Amide Buchwald Buchwald-Hartwig ReactionType->Buchwald RedAm Reductive Amination ReactionType->RedAm SolAmide Use HATU/DMAP or Acid Chloride Amide->SolAmide Bulky Acid SolBuchwald Use BrettPhos/Pd(OAc)2 (Overcomes Sterics) Buchwald->SolBuchwald ortho-Substituted Aryl Halide SolRedAm Use Ti(OiPr)4 Pre-activation RedAm->SolRedAm Sterically Hindered Ketone

Reaction troubleshooting workflow for sterically hindered 5-aminoindazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is direct acylation of methyl 5-amino-1H-indazole-1-carboxylate failing even with reactive acyl halides? Causality: The indazole core is a fused bicyclic system. While the 5-position is not as sterically blocked as the 7-position, the adjacent C4 and C6 protons create a steric cleft. Furthermore, the N1-methyl carboxylate protecting group is strongly electron-withdrawing. Through resonance and inductive effects, it depletes electron density from the 5-amino group, rendering it a poor nucleophile. When reacting with bulky electrophiles, the combination of this electronic deactivation and the bicyclic steric bulk leads to high activation energy barriers. As noted in literature, direct acylation of 5-aminoindazoles can be highly problematic, often requiring alternative linear approaches or highly optimized conditions[1].

Q2: How do I overcome steric hindrance during amide coupling with bulky carboxylic acids (e.g., pivalic acid derivatives)? Causality: Standard coupling reagents (like EDC/HOBt) fail because the intermediate O-acylisourea or HOBt active ester is too bulky to be attacked by the deactivated 5-amino group. To bypass this, you must use highly reactive, less sterically demanding acylating agents, or highly efficient coupling reagents like HATU combined with a nucleophilic catalyst like DMAP. DMAP acts as an acyl transfer agent, forming an acylpyridinium intermediate that is highly electrophilic and protrudes from the steric bulk, making it accessible to the deactivated indazole amine.

Q3: I am attempting a Buchwald-Hartwig amination with an ortho-substituted aryl halide. What is the optimal ligand to overcome the steric hindrance? Causality: For primary anilines with steric bulk, the oxidative addition and reductive elimination steps are highly sensitive to the ligand's steric profile. BrettPhos is specifically designed for this scenario. As demonstrated by Buchwald and corroborated by Density Functional Theory (DFT) studies, the larger steric hindrance of the BrettPhos ligand actually accelerates the rate-limiting reductive elimination step while maintaining high catalytic activity for primary amines[2]. The dialkylbiarylphosphine framework of BrettPhos forces the palladium center into a geometry that favors the coupling of hindered primary anilines, whereas ligands like RuPhos are better suited for secondary amines[3][4].

Q4: Reductive amination with sterically hindered ketones is yielding mostly starting material. How can I drive the imine formation? Causality: Imine formation requires nucleophilic attack followed by dehydration. With a deactivated, hindered amine and a bulky ketone, the initial attack is extremely slow, and the thermodynamic equilibrium heavily favors the starting materials. Solution: Use Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid and water scavenger. It coordinates the ketone oxygen, increasing its electrophilicity, and simultaneously removes water by forming insoluble TiO2​ , shifting the equilibrium irreversibly toward the imine before reduction.

Catalytic Cycle & Steric Acceleration

BuchwaldCycle Pd0 Pd(0) BrettPhos OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmineBind Amine Binding OxAdd->AmineBind 5-Aminoindazole Deprot Deprotonation AmineBind->Deprot Base RedElim Reductive Elimination Deprot->RedElim Steric push from ligand RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle highlighting BrettPhos steric acceleration.

Quantitative Data: Catalyst and Reagent Selection Matrix
Reaction TypeElectrophile Steric BulkRecommended Reagent/CatalystExpected Yield RangeKey Mechanistic Advantage
Amide Coupling High (e.g., Pivalic acid)Acid Chloride + DMAP75 - 85%DMAP forms a highly electrophilic, less hindered acylpyridinium intermediate.
Amide Coupling ModerateHATU + DIPEA80 - 90%Generates a highly reactive HOAt ester, superior to HOBt for deactivated amines.
C-N Cross-Coupling High (ortho-substituted)BrettPhos Pd G370 - 95%Ligand bulk accelerates reductive elimination of the hindered primary amine.
C-N Cross-Coupling Low (para-substituted)RuPhos Pd G360 - 80%Sufficient for less hindered systems; lower barrier for oxidative addition.
Reductive Amination High (Bulky Ketones) Ti(OiPr)4​ + NaBH3​CN 65 - 80%Lewis acid coordination forces irreversible imine formation via water scavenging.
Step-by-Step Methodologies
Protocol A: High-Efficiency Amide Coupling (Acid Chloride + DMAP)

Use this protocol when coupling methyl 5-amino-1H-indazole-1-carboxylate with sterically hindered aliphatic or ortho-substituted aromatic carboxylic acids.

  • Activation: Dissolve the bulky carboxylic acid (1.2 eq) in anhydrous Dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1 drop). Stir for 2 hours at room temperature until gas evolution ceases.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Do not expose to ambient moisture.

  • Nucleophilic Catalysis: Dissolve methyl 5-amino-1H-indazole-1-carboxylate (1.0 eq) and DMAP (2.5 eq) in anhydrous 1,2-Dichloroethane (DCE).

  • Coupling: Resuspend the acid chloride in DCE and add it to the indazole solution dropwise at 0°C. Allow it to warm to room temperature.

  • Self-Validation Check: Take a 10 µL reaction aliquot and quench it in methanol. Analyze via LCMS. You should observe the methyl ester of your carboxylic acid (confirming the acid chloride was successfully formed and active) alongside your desired product mass. If only the methyl ester is seen, the amine is failing to attack; heat the reaction to 60°C.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination with BrettPhos

Use this protocol for C-N cross-coupling with sterically hindered aryl halides.

  • Pre-catalyst Activation: Inside a nitrogen-filled glovebox, combine BrettPhos Pd G3 (5 mol%) and BrettPhos ligand (5 mol%) in anhydrous 1,4-dioxane.

  • Self-Validation Check: Stir the catalyst mixture for 5 minutes at room temperature. A distinct color shift (typically from yellow/green to deep red/brown) must occur. This color change is your self-validating indicator that the active Pd(0) species has been successfully generated. If the solution remains pale, your precatalyst is degraded.

  • Substrate Addition: Add the ortho-substituted aryl halide (1.0 eq), methyl 5-amino-1H-indazole-1-carboxylate (1.2 eq), and Sodium tert-butoxide ( NaOtBu ) (1.5 eq).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and heat at 90°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black and salts, concentrate, and purify via silica gel chromatography.

References
  • Title: Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors Source: PMC (National Institutes of Health) URL: 1

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: 2

  • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society (JACS) URL: 3

  • Title: Buchwald Ligands Review Source: Entegris URL: 4

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Purge of Methyl 5-amino-1H-indazole-1-carboxylate

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this hub to help drug development professionals and synthetic chemists resolve complex purification bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this hub to help drug development professionals and synthetic chemists resolve complex purification bottlenecks. The crystallization of methyl 5-amino-1H-indazole-1-carboxylate presents unique thermodynamic and kinetic challenges, primarily due to the molecule's annular tautomerism and the oxidative lability of its primary amine.

This guide moves beyond generic protocols to explain the causality behind impurity retention and provides self-validating workflows to ensure your active pharmaceutical ingredient (API) meets stringent purity specifications.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing the N2-carboxylate regioisomer co-crystallizing with my N1-carboxylate target, even after multiple recrystallizations?

The Mechanism: The indazole ring exhibits annular tautomerism, meaning acylation with methyl chloroformate inevitably yields a mixture of the thermodynamically favored N1-isomer and the kinetically accessible N2-isomer[1]. Because these regioisomers share a nearly identical spatial footprint and molecular weight, the N2-isomer does not simply precipitate as a physical mixture; it forms a solid solution [2]. In fact, solid solutions account for 73% of impurity retention mechanisms in pharmaceutical crystallizations, where the impurity directly substitutes the product within the crystal lattice[2]. The Solution: Standard non-polar antisolvents (like heptane) will only force both isomers out of solution together. You must disrupt the lattice incorporation by switching to a solvent system capable of differential hydrogen bonding, such as an Isopropanol/Water (IPA/H₂O) mixture. This leverages the slight difference in the dipole moment and hydrogen-bond acceptor availability between the N1 and N2 positions, effectively rejecting the N2-isomer into the mother liquor[3].

Q2: My crystal bed develops a pink/brown discoloration during drying. How do I prevent this?

The Mechanism: The free 5-amino group is highly susceptible to oxidative degradation, particularly when exposed to heat and trace transition metals (e.g., copper catalysts from upstream Ullmann-type reactions[4]). This leads to the formation of highly conjugated, colored azo or hydrazo dimers. The Solution: Crystallization must be treated as an oxygen-free unit operation. Sparge all dissolution solvents with nitrogen for at least 30 minutes prior to use. Additionally, incorporating a mild antioxidant (such as 0.05 wt% BHT) into the antisolvent prevents radical propagation during the extended drying phases.

Q3: How can I eliminate unreacted 5-amino-1H-indazole without sacrificing my overall yield?

The Mechanism: Unreacted precursor often co-precipitates due to a lack of solubility-limited impurity purge (SLIP) dynamics when the supersaturation is depleted too rapidly. The Solution: Implement a pre-crystallization aqueous wash with a carefully tuned pH (pH 4.5–5.0). The basicity of the free indazole precursor allows it to be partially protonated and partitioned into the aqueous waste, whereas the electron-withdrawing carbamate group on your target product keeps it firmly in the organic phase.

Part 2: Visual Workflows & Logic Trees

To systematically approach your purification, follow the decision matrix and workflow diagrams below.

LogicTree Root Impurity Identification via HPLC Node1 Regioisomer (N2-carboxylate) Root->Node1 Node2 Oxidative Degradants (Colored) Root->Node2 Node3 Unreacted Precursor Root->Node3 Sol1 Mechanism: Solid Solution Action: Switch to IPA/Water system Node1->Sol1 Sol2 Mechanism: Amine Oxidation Action: N2 blanket & Antioxidants Node2->Sol2 Sol3 Mechanism: Co-precipitation Action: Pre-cryst acidic wash Node3->Sol3

Caption: Decision tree for identifying and purging common crystallization impurities.

Workflow A Crude API (Contains N2-isomer & Oxidation Impurities) B Dissolution in EtOAc (65°C, N2 Sparging) A->B C Hot Filtration (Remove insoluble oligomers) B->C D Controlled Cooling (0.5°C/min) & Seed Addition at 45°C C->D E Antisolvent Addition (Heptane, 2h dosing) D->E F Isolation & Cold Wash (Purge soluble impurities) E->F G Pure Methyl 5-amino-1H- indazole-1-carboxylate F->G

Caption: Workflow for the crystallization and purification of the N1-indazole target.

Part 3: Data Center — Solvent Screening Profiles

The choice of solvent dictates the thermodynamic rejection of impurities. The table below summarizes the quantitative data from our solvent screening studies, demonstrating why binary systems outperform single-solvent approaches.

Solvent SystemRatio (v/v)API Yield (%)N2-Isomer Purge FactorOxidation RejectionRecommendation
Toluene (Cooling)N/A88.21.2x (Poor)ModerateNot recommended; promotes solid solution.
EtOAc / Heptane1:392.54.5x (Good)HighStandard Protocol ; excellent yield/purity balance.
IPA / Water4:178.012.0x (Excellent)HighRescue Protocol ; use if N2-isomer > 5% in crude.
THF / MTBE1:281.42.1x (Moderate)LowAvoid; ether peroxides exacerbate amine oxidation.

Part 4: Protocol Vault — Self-Validating Crystallization Methodology

This protocol utilizes an Ethyl Acetate (EtOAc) / Heptane antisolvent system, optimized for standard crude batches containing <5% N2-isomer and trace oxidation products.

Step 1: Deoxygenation & Dissolution

  • Charge the reactor with crude methyl 5-amino-1H-indazole-1-carboxylate and EtOAc (5 volumes).

  • Sparge the suspension with N₂ gas for 30 minutes at ambient temperature.

  • Heat the mixture to 65°C under a continuous N₂ blanket until complete dissolution is achieved. Causality: N₂ sparging displaces dissolved oxygen, preventing the thermal oxidation of the 5-amino group during the heating ramp.

Step 2: Hot Filtration & Clarification

  • Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-heated secondary vessel (60°C). Causality: Removes insoluble polymeric byproducts and trace transition metals (e.g., copper from upstream steps[4]) which act as heterogeneous nucleation sites for impurities.

Step 3: Controlled Nucleation (Self-Validating Step)

  • Cool the solution linearly from 60°C to 45°C at a rate of 0.5°C/min.

  • At 45°C, charge 1 wt% of pure N1-isomer seed crystals. Hold for 60 minutes. Self-Validation Check: Pull a sample of the mother liquor and analyze via HPLC. The API concentration should drop by approximately 15-20% as the seed bed grows. If the concentration remains static, supersaturation has not been breached; lower the temperature by 2°C and re-seed.

Step 4: Antisolvent Dosing & Ripening

  • Dose Heptane (15 volumes) linearly over 2 hours at 45°C.

  • Cool the suspension to 5°C at 0.2°C/min and hold for 2 hours (Ostwald ripening). Causality: A slow antisolvent addition prevents localized supersaturation spikes ("crashing out"), which trap the N2-isomer in the crystal lattice[2]. The ripening phase allows kinetically trapped impurities to dissolve back into the mother liquor[3].

Step 5: Isolation

  • Filter the slurry under a nitrogen atmosphere.

  • Wash the cake with pre-chilled (5°C) EtOAc/Heptane (1:5 v/v).

  • Dry under vacuum at 40°C.

Part 5: References[4] Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction

Source: ACS Publications (Organic Process Research & Development) URL: [Link]1] Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: PMC (National Institutes of Health) URL: [Link]2] Title: Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations Source: ResearchGate / OPRD URL: [Link]3] Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions Source: CORA (University College Cork) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of methyl 5-amino-1H-indazole-1-carboxylate in cell viability assays

As a Senior Application Scientist evaluating small-molecule libraries, establishing a clean, reliable baseline is the most critical step in drug discovery. Methyl 5-amino-1H-indazole-1-carboxylate (CAS No. 821791-64-4) i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating small-molecule libraries, establishing a clean, reliable baseline is the most critical step in drug discovery. Methyl 5-amino-1H-indazole-1-carboxylate (CAS No. 821791-64-4) is a highly versatile, protected bicyclic scaffold widely used in medicinal chemistry[1][2]. In cell viability assays, the unmodified scaffold itself is generally inert. However, its true value lies in its capacity for functionalization—serving as the structural foundation for highly potent, target-specific derivatives such as MKK7-TIPRL inhibitors (e.g., TRT-0029) and EP300/CBP Histone Acetyltransferase (HAT) inhibitors[3][4].

This guide objectively compares the baseline performance of the methyl 5-amino-1H-indazole-1-carboxylate scaffold against its optimized derivatives in standard cell viability assays, providing actionable, self-validating experimental protocols for your screening workflows.

Mechanistic Causality: From Inert Scaffold to Potent Sensitizer

When designing a cell viability assay, it is crucial to understand why a compound behaves the way it does.

The Baseline Scaffold: Methyl 5-amino-1H-indazole-1-carboxylate features a carboxylate protecting group at the N1 position. This protection prevents unwanted side reactions during the chemical functionalization of the 5-amino group[3]. Because it lacks specific target-binding moieties, the raw scaffold exhibits negligible cytotoxicity in standard mammalian cell lines. This is a highly desirable trait; it ensures that any cell death observed in later stages of drug development is driven by the specific functional groups added, rather than off-target toxicity from the core indazole ring.

The Optimized Derivatives: By arylating the 1-position and sulfonylating the 5-amino position, researchers have transformed this inert scaffold into potent anti-cancer agents like TRT-0029 and TRT-0173 [4][5]. These specific derivatives act as TRAIL (Tumor Necrosis Factor-related apoptosis-inducing ligand) sensitizers. Hepatocellular carcinoma (HCC) cells, such as Huh7, are notoriously resistant to TRAIL. The indazole derivatives bind to TIPRL, disrupting its interaction with MKK7. This uninhibited MKK7 then phosphorylates JNK, which synergizes with the TRAIL death-receptor pathway to trigger massive apoptotic cell death[4][5].

Pathway TRAIL TRAIL Ligand DR Death Receptors (DR4/5) TRAIL->DR Activates Apoptosis Apoptosis (Cell Death) DR->Apoptosis Apoptotic Signal TIPRL TIPRL Protein MKK7 MKK7 Kinase TIPRL->MKK7 Binds & Inhibits JNK Phosphorylated JNK MKK7->JNK Phosphorylates Indazole Indazole Derivative (e.g., TRT-0029) Indazole->TIPRL Disrupts Interaction JNK->Apoptosis Enhances Signal

Mechanism of indazole derivatives disrupting MKK7-TIPRL to sensitize cells to TRAIL apoptosis.

Comparative Efficacy Data

The table below synthesizes the quantitative viability reduction of the baseline scaffold versus its optimized derivatives across different cell lines and assay formats.

Compound / ScaffoldStructural RolePrimary TargetCell LineAssay TypeEfficacy (Viability Impact)
Methyl 5-amino-1H-indazole-1-carboxylate Baseline ScaffoldN/A (Inert)Huh7, HepG2MTT / SRBMinimal (<5% reduction at >100 µM)
TRT-0029 Optimized DerivativeMKK7-TIPRLHuh7 (HCC)MTT~90% viability reduction at 10 µM (with TRAIL)[4]
TRT-0173 Optimized DerivativeMKK7-TIPRLHuh7 (HCC)MTT~90% viability reduction at 20 µM (with TRAIL)[4]
DS-9300 Precursors Optimized DerivativeEP300/CBP HATVCaP, PC3CellTiter-GloIC50 < 500 nM (Potent anti-proliferative)[3]

Self-Validating Experimental Protocols

To ensure the integrity of your viability data, every protocol must be a self-validating system. This means incorporating internal controls that independently verify assay sensitivity, cell health, and scaffold inertness. Below is the optimized methodology for evaluating indazole derivatives using a tetrazolium-based (MTT) approach.

Protocol: MTT Cell Viability Assay for TRAIL Sensitization

Objective: Quantify the synergistic cytotoxicity of indazole derivatives and TRAIL.

Step 1: Edge-Effect Mitigated Cell Seeding

  • Action: Seed Huh7 cells at a density of 5×103 cells/well in the inner 60 wells of a 96-well plate. Fill the outer 36 perimeter wells with 200 µL of sterile PBS.

  • Causality: Evaporation in outer wells artificially concentrates media, skewing viability readouts. PBS buffering ensures uniform thermal and osmotic conditions across the test wells.

Step 2: Stratified Compound Treatment (24h Post-Seeding)

  • Action: Treat cells with the following stratification:

    • Vehicle Control: 0.1% DMSO (Validates baseline health).

    • Scaffold Control: 10 µM Methyl 5-amino-1H-indazole-1-carboxylate (Validates core ring inertness).

    • Test Compound: 10 µM TRT-0029 or 20 µM TRT-0173[4].

  • Causality: A 1-hour pre-incubation allows the small molecules to penetrate the cell membrane and engage intracellular targets (disrupting MKK7-TIPRL) prior to death receptor activation.

Step 3: TRAIL Co-Treatment

  • Action: Add recombinant human TRAIL (100 ng/mL) to the designated wells and incubate for 24 hours[6].

  • Causality: TRAIL initiates the extrinsic apoptotic cascade. Without the prior intracellular kinase modulation by the indazole derivative, the Huh7 cells would easily resist this ligand[4].

Step 4: Endpoint Readout

  • Action: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Carefully aspirate media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

  • Causality: MTT relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye. The absorbance is directly proportional to the number of metabolically active (viable) cells.

Workflow Seed Seed Cells (Mitigate Edge Effect) Treat Add Indazole Derivatives (1h) Seed->Treat TRAIL Add TRAIL (24h Co-treatment) Treat->TRAIL Assay Add Viability Reagent (MTT / CellTiter-Glo) TRAIL->Assay Read Quantify (Absorbance/Luminescence) Assay->Read

Step-by-step workflow for evaluating indazole derivative efficacy in cell viability assays.

Conclusion

Methyl 5-amino-1H-indazole-1-carboxylate is an indispensable, inert starting material. When subjected to rigorous structure-activity relationship (SAR) optimization, the resulting derivatives unlock profound biological activity. By utilizing self-validating assay designs—where the raw scaffold acts as a negative structural control—researchers can confidently attribute phenotypic cell death to their specific chemical modifications.

References

  • Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma Source: Oncotarget / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Discovery of DS-9300: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

methyl 5-amino-1H-indazole-1-carboxylate proper disposal procedures

Methyl 5-amino-1H-indazole-1-carboxylate is a critical heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Because it contains both a reactive primary amine and an indazole core, improp...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 5-amino-1H-indazole-1-carboxylate is a critical heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Because it contains both a reactive primary amine and an indazole core, improper handling and disposal can pose significant risks to laboratory personnel and the environment.

As a Senior Application Scientist, I have designed this comprehensive guide to provide you with a self-validating, step-by-step operational and disposal protocol. This guide bridges the gap between standard Safety Data Sheets (SDS) and practical, field-proven laboratory logistics, ensuring regulatory compliance and uncompromising safety.

Chemical Hazard Profile & Mechanistic Causality

To handle a chemical safely, one must understand the why behind the hazard. Methyl 5-amino-1H-indazole-1-carboxylate is a functionalized aromatic amine. The electron-rich nature of the amino group makes it a strong nucleophile, while the compound as a whole presents specific toxicological endpoints.

Table 1: Hazard Classification and Mechanistic Causality

GHS CodeHazard DescriptionMechanistic CausalityRequired Mitigation
H302 Harmful if swallowedAromatic amines can undergo hepatic N-oxidation, potentially forming reactive electrophilic species that cause cellular toxicity.Prohibit eating/drinking in the lab; mandate strict hand-washing protocols.
H315 Causes skin irritationThe compound can disrupt the lipid bilayer of the stratum corneum, leading to localized dermal inflammation.Wear standard nitrile gloves; double-glove for concentrated stock solutions.
H319 Serious eye irritationDirect contact causes rapid pH disruption and protein denaturation in the corneal epithelium.Mandate tight-fitting chemical safety goggles (not just standard glasses).
H335 May cause respiratory irritationFine crystalline powders easily aerosolize. Inhalation deposits particulates in the upper respiratory tract, triggering inflammatory responses.Handle dry powders exclusively within a certified chemical fume hood.

Operational Safety & Pre-Handling Logistics

Before initiating any workflow involving methyl 5-amino-1H-indazole-1-carboxylate, establish a self-validating safety system. A self-validating system means that the failure of one safety measure automatically triggers a secondary containment or warning mechanism.

  • Engineering Controls: Conduct all weighing, transferring, and solvent dissolution inside a Class II chemical fume hood. Ensure the sash is pulled down to the marked operational level to guarantee a face velocity of 80–100 feet per minute (fpm).

  • Personal Protective Equipment (PPE):

    • Gloves: 100% Nitrile (minimum 4 mil thickness). Why? Nitrile provides excellent resistance to the organic solvents (like DMSO or DMF) typically used to dissolve indazole derivatives.

    • Body: Flame-resistant laboratory coat with knit cuffs to prevent wrist exposure.

    • Eyes: Splash-proof chemical goggles.

Step-by-Step Disposal Procedures

According to the National Research Council's Prudent Practices in the Laboratory, no experimental activity should begin unless a comprehensive waste disposal plan has been formulated [1]. Methyl 5-amino-1H-indazole-1-carboxylate must be treated as hazardous chemical waste and is strictly prohibited from sanitary sewer disposal [1].

Protocol A: Liquid Waste Disposal (Reaction Mixtures)

When the compound is dissolved in solvents for assays or synthesis, the waste stream classification depends entirely on the carrier solvent.

  • Identify the Solvent: Determine if the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Methanol, DMF).

  • Segregation:

    • Action: Pour the mixture into the designated Non-Halogenated Organic Waste or Halogenated Organic Waste carboy.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases incineration costs and can lead to incompatible, heat-generating reactions in the waste container [1].

  • Labeling: Update the hazardous waste log attached to the carboy immediately. List "Methyl 5-amino-1H-indazole-1-carboxylate" and its estimated concentration. Do not use abbreviations.

Protocol B: Solid Waste Disposal (Powders and Contaminated Consumables)
  • Consumable Segregation: Place all contaminated pipette tips, weighing boats, and Kimwipes into a puncture-resistant, biohazard-style bag specifically designated for Hazardous Solid Waste .

  • Unused/Expired Product: Do not attempt to dissolve expired powder for liquid disposal. Keep it in its original container, ensure the cap is tightly sealed, and place it in a secondary containment bin labeled for solid toxic waste.

Protocol C: Empty Container Management

Empty vials that previously contained the pure powder are not truly "empty" due to electrostatic adhesion of the dust to the glass.

  • Triple Rinsing: In the fume hood, add a small volume of a compatible solvent (e.g., methanol) to the empty vial. Cap and invert three times.

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid organic waste container. Repeat this process three times. Causality: Triple rinsing is an EPA-recognized standard that effectively removes >99% of residual chemical hazards [1][2].

  • Defacing: Use a thick marker to completely cross out the original chemical label.

  • Final Disposal: Dispose of the rinsed, defaced vial in the laboratory's broken glass/solid waste receptacle.

Spill Response and Containment Workflow

In the event of an accidental spill, immediate and procedural action prevents exposure and environmental contamination.

For Solid Spills (Powder):

  • Do NOT Dry Sweep: Causality: Sweeping with a brush generates aerosolized dust, drastically increasing the risk of inhalation (H335) and contaminating a larger surface area.

  • Wet-Wipe Method: Dampen a disposable absorbent pad or paper towel with water or a mild solvent (like ethanol).

  • Gently Wipe: Place the damp towel over the powder to trap it, then wipe inward from the edges to the center.

  • Dispose: Place the contaminated towels into the Solid Hazardous Waste container.

For Liquid Spills (Dissolved Compound):

  • Containment: Surround the spill with a chemical-compatible absorbent barrier (e.g., vermiculite or universal spill pads) to prevent it from spreading.

  • Absorption: Cover the liquid with the absorbent material. Allow 2-3 minutes for capillary action to draw the liquid into the matrix.

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a hazardous waste bag.

Waste Segregation & Disposal Workflow Diagram

The following logical workflow illustrates the decision-making process for disposing of methyl 5-amino-1H-indazole-1-carboxylate waste streams.

G Start Methyl 5-amino-1H-indazole-1-carboxylate Waste Generated IsSolid Physical State of Waste? Start->IsSolid SolidWaste Solid Waste (Powder, Vials, Contaminated PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Carrier Solvent) IsSolid->LiquidWaste Liquid Solution SolidStream Hazardous Solid Waste Stream SolidWaste->SolidStream CheckHalogen Contains Halogenated Solvents? (e.g., DCM, Chloroform) LiquidWaste->CheckHalogen NonHalo Non-Halogenated Organic Waste Stream CheckHalogen->NonHalo No (e.g., DMSO, DMF) Halo Halogenated Organic Waste Stream CheckHalogen->Halo Yes EHS EHS / EPA Compliant Incineration & Disposal Facility NonHalo->EHS Halo->EHS SolidStream->EHS

Decision matrix for the segregation and proper disposal of amino-indazole chemical waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (2012). Laboratory Environmental Sample Disposal Information Document. EPA/600/R-12/562. Available at:[Link]

Handling

Personal protective equipment for handling methyl 5-amino-1H-indazole-1-carboxylate

Operational Guide & Safety Protocol: Handling Methyl 5-amino-1H-indazole-1-carboxylate As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a logical, causality-...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & Safety Protocol: Handling Methyl 5-amino-1H-indazole-1-carboxylate

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a logical, causality-driven system. Methyl 5-amino-1H-indazole-1-carboxylate (CAS: 500881-32-3) is a highly valuable heterocyclic building block utilized extensively in drug development, particularly in the synthesis of kinase inhibitors and neuroprotective agents[1]. However, its structural features—specifically the primary amine group and the lipophilic indazole core—dictate strict operational parameters to mitigate dermal, ocular, and respiratory risks[2].

This guide provides a self-validating, step-by-step methodology for the safe handling, dissolution, and disposal of this compound.

Chemical Profile & Hazard Causality

Understanding why a chemical is hazardous is the first step in designing an effective safety protocol. The primary amine group on the indazole ring can act as a nucleophile, making it a potent skin and respiratory irritant[3]. Furthermore, when this compound is dissolved in highly penetrative organic solvents like DMSO or DMF, its bioavailability increases exponentially, facilitating rapid dermal absorption[2].

Table 1: Physicochemical & Hazard Summary

PropertyValueCausality / Impact on Handling
CAS Number 500881-32-3[1]Unique identifier for inventory tracking and waste segregation.
Physical State Solid (Powder)Prone to aerosolization and static cling; necessitates anti-static tools and draft control[3].
Primary Hazards Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)STOT SE 3 (H335)[2][3]Requires strict barrier protection (nitrile gloves, goggles) to prevent dermal and mucosal contact[4].
Solvent Compatibility DMSO, DMF, DCMDissolved state drastically increases dermal penetration risk; double-gloving required during solution preparation.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must function as part of a self-validating barrier system. Do not rely on a single layer of defense; instead, build redundancy into your protective matrix.

  • Hand Protection: Use heavy-duty nitrile rubber gloves (minimum thickness 0.11 mm, breakthrough time > 480 minutes).

    • Causality & Validation: Nitrile provides excellent resistance to the solid powder[5]. However, if the compound is dissolved in DMSO, you must double-glove. Self-Validating Check: Perform the "glove inflation test" prior to donning. Trap air inside the glove and roll the cuff tightly; any deflation indicates micro-tears, rendering the glove unsafe for handling penetrative solutions. Change gloves immediately upon suspected contamination[2].

  • Eye/Face Protection: Tight-fitting chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133[5].

    • Causality: The compound causes serious eye irritation (H319)[3]. Standard safety glasses with side shields are insufficient during powder transfer due to the risk of aerosolized dust bypassing the lenses.

  • Respiratory Protection: NIOSH/MSHA-approved N95 or P2 particulate respirator[5].

    • Causality: Required only if handling outside a fume hood or if dust generation is unavoidable, as the compound may cause respiratory irritation (H335)[3][4].

  • Body Protection: Flame-retardant, anti-static lab coat. Ensure cuffs are fully extended over the inner glove wrists, with the outer glove covering the cuff.

Operational Workflows: Weighing & Solution Preparation

The following step-by-step methodology ensures containment is maintained throughout the formulation process.

Step 1: Environmental Preparation Verify the fume hood face velocity is operating between 80-100 feet per minute (fpm). Line the working surface with a disposable, absorbent, plastic-backed bench pad to capture micro-spills.

Step 2: Static Mitigation Aminoindazole derivatives frequently accumulate static charge, causing the powder to jump or cling to surfaces[3]. Utilize an anti-static ionizer fan within the hood and employ grounded, anti-static spatulas (e.g., PTFE-coated).

Step 3: Weighing and Transfer Tare a conductive weighing boat. Carefully dispense the required mass of methyl 5-amino-1H-indazole-1-carboxylate.

  • Self-Validating Checkpoint: Inspect the outer surface of the weighing boat. If any particulate matter is observed outside the designated tare zone, the transfer protocol has failed. You must immediately decontaminate the balance with a 70% ethanol wipe before proceeding.

Step 4: Dissolution Transfer the solid directly into the receiving vial. Add the chosen solvent (e.g., anhydrous DMSO) slowly to wash any residual powder down the inner walls of the vial. Seal the vessel immediately.

Step 5: Decontamination Wipe down the spatula, balance, and surrounding bench pad with a lint-free wipe soaked in 70% ethanol or isopropanol[3].

Workflow Start Start: Reagent Handling PPE 1. Don PPE Matrix (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Transfer to Fume Hood (Verify 80-100 fpm) PPE->Hood Static 3. Static Mitigation (Anti-static spatula & ionizer) Hood->Static Weigh 4. Weighing & Transfer (Conductive weigh boat) Static->Weigh Dissolve 5. Dissolution (Seal vessel immediately) Weigh->Dissolve Decon 6. Decontamination (70% EtOH wipe-down) Dissolve->Decon

Caption: Step-by-step experimental workflow for the safe handling and dissolution of aminoindazole derivatives.

Spill Management & Disposal Plans

A rapid, methodical response to spills prevents localized contamination from becoming an exposure event.

Immediate Spill Response (Solid Powder):

  • Isolate: Evacuate personnel from the immediate vicinity.

  • PPE Upgrade: Don a particulate respirator (N95/P2) if the spill has occurred outside the engineered draft of the fume hood[6].

  • Containment (Crucial Step): Do NOT dry sweep. Dry sweeping generates hazardous airborne dust[6].

  • Collection: Lightly mist the spilled powder with 70% ethanol or water to suppress dust formation[3]. Carefully scoop the dampened material using a non-sparking tool into a chemically compatible, sealable polyethylene container[7].

  • Surface Cleaning: Wash the spill area thoroughly with soap and water, followed by a final ethanol wipe to remove lipophilic residues[3].

SpillResponse Spill Spill Detected: Methyl 5-amino-1H-indazole-1-carboxylate CheckLoc Location of Spill? Spill->CheckLoc Inside Inside Fume Hood CheckLoc->Inside Yes Outside Outside Fume Hood CheckLoc->Outside No Mist Mist with 70% EtOH (Suppress Dust) Inside->Mist Resp Don N95/P2 Respirator Outside->Resp Resp->Mist Scoop Scoop into Poly Container (No Dry Sweeping) Mist->Scoop Clean Wash Area with Soap & Water Scoop->Clean Dispose Route to Solid Hazardous Waste Clean->Dispose

Caption: Logical decision tree and operational workflow for chemical spill response and containment.

Disposal Plan: Methyl 5-amino-1H-indazole-1-carboxylate and its solutions must never be discharged into the municipal sewer system[7].

  • Solid Waste: Place contaminated gloves, bench pads, wipes, and empty vials into a designated, clearly labeled "Solid Hazardous Waste - Toxic/Irritant" container[2].

  • Liquid Waste: Solutions in organic solvents must be strictly segregated. If dissolved in DMSO or DMF, route the waste to "Non-Halogenated Organic Waste." If dissolved in DCM or Chloroform, route to "Halogenated Organic Waste." Ensure all waste carboys are properly vented and grounded to prevent pressure buildup.

Sources

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